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  • Product: but-3-en-1-amine hydrobromide
  • CAS: 1029033-63-3

Core Science & Biosynthesis

Foundational

Chemical Properties of But-3-en-1-amine Hydrobromide for Synthesis

Executive Summary: The Homoallyl Scaffold in Drug Discovery But-3-en-1-amine hydrobromide (CAS: 1029033-63-3), commonly known as homoallylamine hydrobromide, represents a critical bifunctional building block in modern me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Homoallyl Scaffold in Drug Discovery

But-3-en-1-amine hydrobromide (CAS: 1029033-63-3), commonly known as homoallylamine hydrobromide, represents a critical bifunctional building block in modern medicinal chemistry.[1][2] Unlike its allylic counterparts, the homoallylic spacer (two carbons between the nitrogen and the alkene) imparts unique conformational flexibility and reactivity profiles essential for accessing 5-membered nitrogen heterocycles (pyrrolidines) and complex macrocycles.

For the synthetic chemist, the hydrobromide salt form offers superior oxidative stability and non-volatility compared to the free amine (bp ~76 °C), which is prone to polymerization and atmospheric oxidation. This guide details the physicochemical parameters, synthesis pathways, and reaction manifolds of this compound, with a specific focus on its role in iodocyclization and olefin metathesis .

Physicochemical Profile

The hydrobromide salt is the preferred storage form, preventing the formation of carbamates (from atmospheric CO₂) and N-oxide impurities.

PropertySpecificationNotes
IUPAC Name But-3-en-1-amine hydrobromideAlso: 4-Amino-1-butene hydrobromide
CAS Number 1029033-63-3 (HBr)Free Base: 2524-49-4; HCl: 17875-18-2
Molecular Formula C₄H₁₀BrN(C₄H₉N[1][2][3][4] · HBr)
Molecular Weight 152.03 g/mol Free Base: 71.12 g/mol
Appearance White to off-white crystalline solidHygroscopic; store under inert gas
Solubility High: Water, Methanol, DMSOLow: Et₂O, Hexanes, CH₂Cl₂Salt requires polar solvents; free base is soluble in organics.[2]
pKa (Conjugate Acid) ~10.5 (Estimated)Comparable to butylamine; highly basic free amine.[2]
Melting Point 170–175 °C (Analogous HCl: 174–178 °C)Decomposes upon prolonged heating.[2]

Synthetic Preparation & Purity Considerations

High-purity but-3-en-1-amine hydrobromide is best synthesized via the Gabriel Synthesis to avoid the over-alkylation common in direct amination of 4-bromobut-1-ene.[1][2]

Protocol A: Gabriel Synthesis (High Purity)[2]
  • Alkylation: Potassium phthalimide is reacted with 4-bromobut-1-ene (or 3-buten-1-ol via Mitsunobu conditions) in DMF at 90°C.[1][2]

  • Cleavage: The intermediate N-(3-butenyl)phthalimide is cleaved using hydrazine hydrate in ethanol (reflux).[1][2]

  • Salt Formation: The crude amine is extracted into ether and treated with anhydrous HBr gas or 48% aqueous HBr followed by lyophilization.[2]

Critical Quality Attribute: Ensure removal of hydrazine byproducts, which can poison transition metal catalysts in subsequent steps.

Synthetic Utility & Reaction Manifolds[1][5][6]

Module A: Iodocyclization to N-Heterocycles

One of the most powerful applications of homoallylamines is the stereoselective formation of functionalized pyrrolidines via electrophilic cyclization.

  • Mechanism: The reaction proceeds via an iodonium intermediate.

  • Regioselectivity: Under kinetic control, 4-exo-trig cyclization may compete, yielding azetidines.[1][2] However, thermodynamic conditions (or specific N-protecting groups like tosylates) favor the 5-exo-trig pathway, delivering 3-iodopyrrolidines.[1][2]

  • Protocol Insight: The amine must typically be protected (e.g., N-Boc, N-Ts) prior to cyclization to prevent N-oxidation and to tune the nucleophilicity of the nitrogen.[1][2]

Module B: Olefin Metathesis (RCM & CM)

But-3-en-1-amine derivatives are prime substrates for Grubbs-catalyzed Ring-Closing Metathesis (RCM) to form dehydropiperidines or macrocycles.[1][2]

  • Catalyst Poisoning: The free primary amine coordinates strongly to Ruthenium, deactivating the catalyst.

  • Solution: Use the hydrobromide salt directly in acidic media (if the catalyst tolerates it) or, more commonly, protect the nitrogen as a carbamate (Boc/Cbz) or sulfonamide.

  • Cross-Metathesis (CM): Reacts efficiently with electron-deficient olefins (Type I substrates) like acrylates to form linear amino-acid precursors.[1][2]

Module C: Divergent Synthesis Visualization

The following diagram illustrates the strategic divergence possible from this single building block.

G Start But-3-en-1-amine HBr FreeBase Free Amine (In situ neutralization) Start->FreeBase NaOH/NaHCO3 Prot N-Protected (Boc/Ts/Cbz) FreeBase->Prot Protection Peptide Homoallyl Peptides FreeBase->Peptide Coupling Agents (EDC/HATU) Pyrrolidine 3-Iodopyrrolidine (N-Heterocycles) Prot->Pyrrolidine I2, NaHCO3 (Iodocyclization) Metathesis Macrocycles / Dehydropiperidines Prot->Metathesis Grubbs II (RCM)

Caption: Divergent synthetic pathways from But-3-en-1-amine HBr: Accessing pyrrolidines via iodocyclization and macrocycles via metathesis.[1][2]

Experimental Protocols

Protocol 1: "Free-Basing" for Metal-Catalyzed Reactions

Context: Essential before palladium or ruthenium catalysis where the amine salt or free amine might interfere, or when N-alkylation is the goal.[1][2]

  • Dissolution: Dissolve 1.0 eq of But-3-en-1-amine HBr in minimal water.

  • Basification: Slowly add 2M NaOH until pH > 12.

  • Extraction: Extract immediately with CH₂Cl₂ (3x). The alkene-amine is volatile; keep solutions cold.[1][2]

  • Drying: Dry over anhydrous Na₂SO₄ (avoid MgSO₄ if Lewis acidity is a concern for subsequent steps).

  • Usage: Use the solution immediately. Do not concentrate to dryness unless necessary, as the free amine has a low boiling point (~76°C) and can evaporate.

Protocol 2: Iodocyclization to N-Tosyl-3-iodopyrrolidine

Context: Validated route for synthesizing pyrrolidine cores.

  • Protection: Convert But-3-en-1-amine HBr to N-tosyl-but-3-en-1-amine using TsCl and Pyridine.

  • Cyclization: Dissolve N-Tosyl intermediate (1.0 eq) in dry MeCN.

  • Reagent Addition: Add NaHCO₃ (3.0 eq) followed by I₂ (2.0 eq).

  • Reaction: Stir at 50°C for 4–6 hours. (Note: RT reaction may yield kinetic azetidine products).[2]

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to remove excess iodine. Extract with EtOAc.[2]

  • Result: cis/trans mixture of 3-iodo-1-tosylpyrrolidine, separable by column chromatography.

Mechanistic Visualization: Iodocyclization

The regioselectivity between 4-exo and 5-exo pathways is temperature and substituent dependent.[1][2]

Reaction Substrate N-Protected Homoallylamine Iodonium Iodonium Intermediate Substrate->Iodonium + I+ Azetidine Azetidine (Kinetic Product) Iodonium->Azetidine 4-exo-trig (RT) Pyrrolidine Pyrrolidine (Thermodynamic Product) Iodonium->Pyrrolidine 5-exo-trig (Heat) Azetidine->Pyrrolidine Isomerization (Heat/Acid)

Caption: Competitive pathways in the iodocyclization of homoallylamines. Heating favors the stable pyrrolidine scaffold.

References

  • ChemicalBook. But-3-en-1-amine hydrobromide Product Properties & CAS 1029033-63-3.[1][2][5] Retrieved from [2]

  • Royal Society of Chemistry. Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines. Org.[2][6][7][8][9][10][11] Biomol. Chem., 2013, 11, 6008-6014.[1][2] Retrieved from [2]

  • National Institutes of Health (PubChem). 3-Buten-1-amine (Free Base) Compound Summary.[1][2] Retrieved from [2]

  • Organic Syntheses. Gabriel Synthesis of Primary Amines: General Protocols. Coll. Vol. 2, p. 25. Retrieved from [2]

  • Beilstein Journals. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization.[2] Beilstein J. Org.[2] Chem. 2022, 18, 39–46.[2] Retrieved from [2]

Sources

Exploratory

The Bifunctional Synthon: 1-Amino-3-Butene Hydrobromide in Advanced Drug Development and Safety Protocols

An in-depth technical analysis and whitepaper on 1-amino-3-butene hydrobromide (CAS 1765-39-5) , designed for researchers, synthetic chemists, and drug development professionals. Executive Summary In the landscape of mod...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and whitepaper on 1-amino-3-butene hydrobromide (CAS 1765-39-5) , designed for researchers, synthetic chemists, and drug development professionals.

Executive Summary

In the landscape of modern pharmaceutical synthesis, the architectural complexity of drug candidates often requires highly versatile, bifunctional building blocks. 1-Amino-3-butene hydrobromide (CAS 1765-39-5) —and its widely utilized analog, 1-amino-3-butene hydrochloride—serves as a critical linchpin in these endeavors. By offering both a nucleophilic primary amine and a terminal alkene, this molecule enables rapid scaffold diversification, particularly in the synthesis of macrocyclic inhibitors and conformationally restricted amino acids.

This whitepaper synthesizes the physicochemical mechanics, rigorous safety data sheet (SDS) protocols, and field-proven experimental methodologies required to handle and utilize this compound effectively.

Physicochemical Mechanics & Structural Utility

The utility of 1-amino-3-butene hydrobromide stems from its dual reactivity profile. However, the free base form (3-butenylamine) is a volatile, highly reactive liquid prone to spontaneous polymerization and oxidation.

The Causality of the Salt Form: The decision to utilize the hydrobromide (or hydrochloride) salt is a deliberate thermodynamic and operational choice. Protonating the primary amine yields a stable, solid salt that is non-nucleophilic under neutral or acidic conditions[1]. This prevents premature degradation, significantly extends shelf-life, and allows for precise stoichiometric control during complex multi-step syntheses.

Table 1: Physicochemical Properties & Operational Impact
PropertyValueOperational Impact / Causality
Molecular Formula C₄H₉N·HBrDictates precise molar equivalence in coupling reactions.
Functional Groups Allyl, Primary AmineEnables orthogonal reactivity (amide coupling vs. metathesis).
Physical State Solid (Powder/Crystals)Facilitates accurate gravimetric dispensing compared to the volatile free base.
Solubility H₂O, DMSO, DMFHighly compatible with polar aprotic solvents used in peptide coupling.

Safety Data Sheet (SDS) & Risk Mitigation

Handling 1-amino-3-butene hydrobromide requires stringent adherence to safety protocols due to its acute toxicity and potential for severe mucosal irritation. The hydrobromide salt shares an identical toxicological core with its hydrochloride counterpart.

Table 2: Hazard Identification & Precautionary Directives
Hazard ClassH-CodeClinical ManifestationMitigation Strategy (P-Codes)
Acute Toxicity (Oral) H301Toxic if swallowed; systemic amine toxicity.P301+P310: If swallowed, immediately call a POISON CENTER.
Eye Damage H318Causes serious, potentially irreversible eye damage.P280: Wear specialized face shields and chemical-resistant goggles.
Skin Irritation H315Localized erythema and chemical burns.P302+P352: Wash with plenty of water; utilize nitrile/neoprene gloves.
Respiratory Sensitization H334May cause allergy or asthma symptoms if inhaled.P280: Mandates the use of a Type P2 (EN 143) respirator cartridge.
Workflow: Safe Handling and Emergency Response

SafetyProtocol Start Receipt of 1-Amino-3-butene Salt Storage Store in Dark, Dry Environment (Room Temp) Start->Storage PPE Don PPE: Gloves, Face Shield, P2 Respirator Storage->PPE FumeHood Transfer to Fume Hood (Local Exhaust) PPE->FumeHood Spill Spill Event? FumeHood->Spill CleanUp Neutralize & Collect (Hazardous Waste) Spill->CleanUp Yes Proceed Proceed with Synthesis Spill->Proceed No

Workflow for the safe handling and emergency response of 1-amino-3-butene salts.

Applications in Advanced Drug Development

In pharmaceutical chemistry, 1-amino-3-butene hydrobromide is primarily deployed to construct complex cyclic architectures.

1. Macrocyclic BACE-1 Inhibitors (Alzheimer's Disease): Researchers utilize the terminal alkene of 1-amino-3-butene to perform Ring-Closing Metathesis (RCM). By coupling the amine to a carboxylic acid core, a diene intermediate is formed. Subsequent treatment with a Hoveyda-Grubbs or Grubbs II catalyst yields a 15-membered macrocycle, a structural motif proven to enhance the potency and metabolic stability of BACE-1 inhibitors.

2. Conformationally Restricted Peptidomimetics: The compound is heavily featured in the synthesis of constrained β-amino acids. Through intramolecular [2+2]-photocycloadditions or RCM, the flexible carbon chain is locked into a rigid spirocyclic or macrocyclic conformation, drastically improving target binding affinity (ligand efficacy) and reducing off-target entropy.

SynthesisPathway Core 1-Amino-3-butene HBr (Bifunctional Synthon) Coupling Amide Coupling (EDC/HOBt or PyBOP) Core->Coupling Carboxylic Acid + DIPEA Intermediate Diene Intermediate Coupling->Intermediate RCM Ring-Closing Metathesis (Grubbs Catalyst) Intermediate->RCM Ru-Catalyst, Heat Product Macrocyclic Drug Candidate (e.g., BACE-1 Inhibitor) RCM->Product

Synthetic pathway utilizing 1-amino-3-butene for macrocyclic drug development.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol for the generation of a diene intermediate (prior to RCM) is designed as a self-validating system. Every phase contains a mechanistic rationale and an analytical checkpoint.

Protocol: Amide Coupling of 1-Amino-3-Butene Hydrobromide

Phase 1: Substrate Activation

  • Dissolve 1.0 equivalent of the target carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) under an inert N₂ atmosphere.

  • Add 1.2 equivalents of HATU (or PyBOP) and stir for 10 minutes at 0 °C.

  • Causality: HATU converts the relatively unreactive carboxylic acid into a highly electrophilic active ester. The low temperature prevents the degradation of the active ester.

Phase 2: Amine Liberation and Coupling

  • Add 1.5 equivalents of 1-amino-3-butene hydrobromide to the mixture.

  • Dropwise, add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality: The hydrobromide salt is entirely unreactive. DIPEA is required to deprotonate the salt in situ, liberating the nucleophilic free amine. DIPEA is chosen over simpler amines because its steric bulk prevents it from acting as a competing nucleophile.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

Phase 3: System Validation & Quench

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The protocol is validated to proceed only if the starting material mass is absent and the M+H peak of the diene intermediate is dominant.

  • Quench the reaction with saturated aqueous NaHCO₃ to neutralize any remaining acidic byproducts.

  • Extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

1. Sigma-Aldrich. 3-Butenylamine hydrochloride 97 17875-18-2. Retrieved from 2.[1] ChemBK. 3-Butenylamine Hydrochloride - Physico-chemical Properties and Safety. Retrieved from 1 3. DiVA Portal. Highly potent macrocyclic BACE-1 inhibitors incorporating a hydroxyethylamine core: Design, synthesis and X-ray crystal. Retrieved from 4. Thieme-Connect. Challenges in the Syntheses of Peptidic Natural Products. Retrieved from

Sources

Foundational

Molecular Structure and Stability of Homoallylamine Hydrobromide: A Technical Guide for Advanced Synthesis

Executive Summary Homoallylamine hydrobromide (3-buten-1-amine hydrobromide, CAS: 18306-61-1) is a critical bifunctional synthon in modern organic chemistry, materials science, and drug development. While the freebase fo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Homoallylamine hydrobromide (3-buten-1-amine hydrobromide, CAS: 18306-61-1) is a critical bifunctional synthon in modern organic chemistry, materials science, and drug development. While the freebase form of homoallylamine is a volatile liquid highly susceptible to oxidative degradation and spontaneous oligomerization, its hydrobromide salt provides a thermodynamically stable, easily handled crystalline solid.

This whitepaper explores the structural dynamics, physicochemical stability, and catalytic applications of homoallylamine hydrobromide. As a Senior Application Scientist, I have structured this guide to move beyond basic properties, detailing the mechanistic causality behind its use in transition-metal-catalyzed hydroamination and the synthesis of advanced Covalent Organic Frameworks (COFs).

Molecular Structure & Physicochemical Stability

The molecular architecture of homoallylamine (


) features a terminal alkene separated from a primary amine by a two-carbon (ethylene) linker. This specific spacing is chemically privileged, allowing for the formation of stable five- and six-membered metallacycles during transition-metal catalysis.
The Causality of Salt Stabilization

The freebase amine is highly nucleophilic. Left unquenched, the active lone pair on the nitrogen atom facilitates spontaneous intermolecular reactions and rapid oxidative degradation upon exposure to atmospheric oxygen. By converting the amine to its hydrobromide salt (


), the nitrogen's lone pair is protonated, effectively neutralizing its nucleophilicity.

The resulting ionic crystal lattice significantly increases the melting point, reduces vapor pressure, and provides robust oxidative stability. This allows researchers to store the reagent indefinitely under standard conditions and precisely control its dosing in moisture-sensitive cross-coupling reactions.

Table 1: Physicochemical and Stability Profile
PropertyHomoallylamine (Freebase)Homoallylamine Hydrobromide
Molecular Formula


Physical State (RT) Volatile LiquidCrystalline Solid
Oxidative Stability Poor (Requires inert gas storage)Excellent (Stable in atmospheric air)
Nucleophilicity High (Active lone pair)Quenched (Protonated nitrogen)
Primary Application Immediate in-situ reactionLong-term storage, controlled dosing

Reactivity & Mechanistic Pathways

Homoallylamine derivatives are highly valued for their ability to undergo intra- and intermolecular hydroamination. The terminal double bond and the amine group can be activated synergistically, but the reaction's regioselectivity depends heavily on the chosen catalytic system.

Transition-Metal Catalyzed Hydroamination

Rhodium and Palladium catalysts are frequently employed to drive the hydroamination of homoallylamines. Subtle differences in the catalyst and ligand dictate the thermodynamic outcome:

  • Intermolecular (Anti-Markovnikov): Rhodium-catalyzed anti-Markovnikov hydroamination of homoallylic amines yields 1,4-diamines, a ubiquitous motif in FDA-approved pharmaceuticals. The use of specific ligands (like DPEphos) tunes the relative energy difference between metallacyclic intermediates to favor this pathway [1].

  • Intramolecular (Markovnikov): Palladium-catalyzed intramolecular hydroamination (aminopalladation) typically proceeds via a 5-exo-trig cyclization. This cascade yields substituted pyrrolidines—a core scaffold in medicinal chemistry [2].

G A Homoallylamine·HBr (Stable Precursor) B Freebase Amine (In-situ generated) A->B Base (K2CO3) C Pd(II) Coordination (Alkene-Amine Complex) B->C Pd Catalyst D Aminopalladation (5-exo-trig cyclization) C->D Migratory Insertion E Pyrrolidine Derivative (Target Scaffold) D->E Reductive Elimination

Caption: Pd-catalyzed 5-exo-trig intramolecular hydroamination of homoallylamine to pyrrolidine.

Covalent Organic Frameworks (COFs)

Beyond small-molecule synthesis, homoallylamines are crucial in the assembly of highly crystalline COFs. Recent methodologies utilize a one-pot Hosomi-Sakurai reaction under mild conditions to synthesize homoallylamine-substituted COFs. These functionalized frameworks exhibit high hydrolytic stability across different pH levels and are utilized for advanced environmental remediation, such as the >98% adsorption of perfluorooctanoic acid (PFOA) [3].

Experimental Protocols (Self-Validating Systems)

To ensure maximum reproducibility and scientific integrity, the following protocols describe the controlled utilization of homoallylamine hydrobromide. Every step is designed with a built-in validation mechanism.

Protocol A: Rhodium-Catalyzed Anti-Markovnikov Hydroamination

Objective: Synthesize 1,4-diamines via intermolecular hydroamination [1]. Causality: The hydrobromide salt must be neutralized in situ to liberate the active amine without exposing it to prolonged oxidative stress prior to metal coordination.

  • Preparation: In a nitrogen-filled glovebox, combine

    
     (5.0 mol %) and DPEphos ligand (5.0 mol %) in anhydrous dimethoxyethane (DME).
    
  • Freebasing: Add homoallylamine hydrobromide (1.0 equiv) and a mild, non-nucleophilic base (e.g.,

    
    , 1.1 equiv) to the reaction mixture. Stir for 15 minutes to generate the freebase in situ.
    
  • Coupling: Introduce the secondary amine nucleophile (e.g., dimethylamine, 2.0 equiv).

  • Reaction: Heat the sealed vessel to 90°C for 24 hours. The DPEphos ligand sterically forces the intermediate to favor the anti-Markovnikov 1,4-diamine product.

  • Validation: Analyze the crude mixture via GC-MS and

    
    -NMR. The complete disappearance of the terminal alkene multiplet at ~5.8 ppm validates full conversion.
    
Protocol B: Synthesis of Homoallylamine-Functionalized COFs

Objective: Construct hydrolytically stable, microporous COFs via a multicomponent reaction [3]. Causality: Utilizing


 at room temperature avoids the harsh solvothermal conditions (high heat/pressure) that typically cause monomer degradation and limit large-scale COF production.
  • Monomer Mixing: Dissolve 1,3,5-tris(4-aminophenyl)benzene (TAPB) and terephthalaldehyde in a dioxane/mesitylene solvent mixture.

  • Catalysis & Functionalization: Add allyltriethylgermane and

    
     catalyst. Introduce homoallylamine (liberated from its HBr salt via prior base wash) to the mixture.
    
  • Crystallization: Stir at room temperature. The one-pot Hosomi-Sakurai reaction drives the simultaneous framework assembly and allyl functionalization.

  • Validation: Confirm crystallinity via Powder X-Ray Diffraction (PXRD). Validate porosity via nitrogen adsorption isotherms (target micropores should range precisely between 3.2 and 3.9 nm).

G Step1 Monomer Preparation (TAPB + Dialdehyde) Step2 Sc(OTf)3 Catalysis (Hosomi-Sakurai) Step1->Step2 Step3 Homoallylamine Addition (One-Pot MCR) Step2->Step3 Step4 Crystallization (Room Temp, Mild) Step3->Step4 Step5 Allyl-Functionalized COF (Stable, Porous) Step4->Step5

Caption: One-pot multicomponent synthesis workflow for homoallylamine-functionalized COFs.

References

  • Title: hydroamination of terminal allylic imines, allylic amines, and Source: IDEALS - University of Illinois URL: [Link]

  • Title: Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications Source: University of Birmingham URL: [Link]

  • Title: Synthesis of Homoallylamine Covalent Organic Frameworks Via Hosomi–Sakurai Reaction Under Mild Conditions Source: ResearchGate URL: [Link]

Exploratory

Reactivity of the Terminal Alkene in But-3-en-1-amine Hydrobromide: A Technical Guide for Advanced Synthesis

Introduction & Structural Dynamics Commercially available but-3-en-1-amine hydrobromide (CAS 1029033-63-3) is a highly versatile, bifunctional aliphatic building block utilized extensively in complex organic synthesis an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Dynamics

Commercially available but-3-en-1-amine hydrobromide (CAS 1029033-63-3) is a highly versatile, bifunctional aliphatic building block utilized extensively in complex organic synthesis and materials science[1]. The molecule features two distinct functional domains: an unactivated terminal alkene and a primary amine.

The fundamental challenge in utilizing aliphatic amino-alkenes lies in the nucleophilicity and Lewis basicity of the free amine. If left unprotected, the nitrogen lone pair will rapidly poison transition metal catalysts (such as Ruthenium or Palladium) by forming stable, catalytically inactive coordination complexes. Furthermore, under radical or electrophilic conditions, free amines are susceptible to unwanted side reactions, including oxidation and aza-Michael additions.

The Causality of the Hydrobromide Mask: By protonating the primary amine to form the hydrobromide salt (


), the nitrogen's lone pair is completely engaged. This renders the amine non-nucleophilic and non-coordinating. Consequently, this strategic masking directs all chemical reactivity exclusively toward the terminal alkene, allowing it to behave as an isolated, unactivated aliphatic olefin.

Core Reactivity Pathways

Olefin Cross-Metathesis (CM)

The terminal alkene of but-3-en-1-amine hydrobromide readily undergoes cross-metathesis with other olefins. Because the amine is masked as an ammonium salt, the Ruthenium-alkylidene intermediate (e.g., Grubbs 2nd Generation catalyst) is protected from nitrogen coordination, allowing the catalytic cycle to proceed with high turnover numbers[2]. This methodology is widely applied in the synthesis of long-chain amino-alkenes and the functionalization of porous polymers[2].

Radical Thiol-Ene "Click" Chemistry

The electron-rich nature of the unactivated terminal alkene makes it an ideal candidate for radical-mediated thiol-ene click reactions[3]. The reaction proceeds via the addition of a thiyl radical to the terminal carbon, forming a stable secondary carbon radical, followed by hydrogen abstraction to yield an anti-Markovnikov thioether. The hydrobromide salt imparts high aqueous solubility, allowing these reactions to be performed in green, aqueous media using water-soluble photoinitiators—a critical advantage for biobased amine synthesis and bioconjugation[4].

Electrophilic Additions & Functionalization

The terminal double bond can be engaged in standard electrophilic additions. Hydroboration-oxidation yields 4-amino-1-butanol derivatives, while epoxidation yields the corresponding oxirane. Radical cyclization and cross-coupling cascades have also been successfully demonstrated on similar homoallylic systems, showcasing the robustness of the terminal alkene under oxidative photoredox conditions[5].

ReactivityMap center But-3-en-1-amine Hydrobromide metathesis Cross-Metathesis (Ru-Catalyzed) center->metathesis Alkene Exchange thiolene Thiol-Ene Click (Radical Addition) center->thiolene Anti-Markovnikov Thioether hydroboration Hydroboration (Borane/H2O2) center->hydroboration Primary Alcohol epoxidation Epoxidation (mCPBA) center->epoxidation Terminal Epoxide

Figure 1: Divergent reactivity map of the terminal alkene in but-3-en-1-amine hydrobromide.

Quantitative Data Summary: Alkene Reactivity Profiles

The following table summarizes the expected outcomes when targeting the terminal alkene of the hydrobromide salt across various reaction modalities.

Reaction PathwayReagents & CatalystTypical SolventChemoselectivityExpected Yield
Cross-Metathesis Terminal Olefin, Grubbs II (2-5 mol%)DCM / MeOH (4:1)Exclusive to Alkene (E-isomer major)65 - 85%
Thiol-Ene Click Thiol, LAP photoinitiator, 365 nm UVH₂O / MeOHAnti-Markovnikov Thioether85 - 98%
Hydroboration 1. BH₃·THF, 2. H₂O₂, NaOHTHFAnti-Markovnikov Alcohol70 - 80%
Epoxidation mCPBA (1.2 equiv), NaHCO₃ bufferDCM / H₂OTerminal Epoxide60 - 75%

(Note: Oxidative workup in hydroboration or buffered epoxidation will neutralize the hydrobromide salt, yielding the free amine in the final product unless re-acidified during isolation).

Self-Validating Experimental Protocols

To ensure reproducibility and high fidelity in your syntheses, the following protocols have been designed with built-in mechanistic safeguards.

Protocol A: Aqueous Thiol-Ene "Click" Bioconjugation
  • Preparation: Dissolve but-3-en-1-amine hydrobromide (1.0 equiv) and the target thiol (1.1 equiv) in degassed deionized water.

    • Causality: Water is chosen because the hydrobromide salt is highly hydrophilic. Furthermore, water minimizes hydrogen-atom transfer (HAT) side reactions common in organic solvents.

  • Initiator Addition: Add LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) (0.05 equiv).

  • Degassing: Sparge the solution with Argon for 15 minutes.

    • Causality: Molecular oxygen is a diradical that rapidly quenches thiyl radicals, stalling the propagation cycle.

  • Irradiation: Irradiate the mixture with a 365 nm LED lamp for 30 minutes at room temperature.

  • Validation & Isolation: Monitor the disappearance of the alkene multiplet (5.7–5.9 ppm) via crude ¹H-NMR. Lyophilize the aqueous mixture to isolate the functionalized amine hydrobromide quantitatively.

Protocol B: Ruthenium-Catalyzed Cross-Metathesis
  • Solvent Selection: Dissolve the amine salt in a 4:1 mixture of anhydrous Dichloromethane (DCM) and Methanol.

    • Causality: The salt is insoluble in pure DCM, which is the standard metathesis solvent. The addition of methanol solubilizes the salt without deactivating the Grubbs catalyst.

  • Reagent Mixing: Add the cross-coupling terminal olefin (3.0 equiv).

  • Catalyst Injection: Add Grubbs 2nd Generation Catalyst (5 mol%).

  • Thermodynamic Driving: Heat the reaction to 45 °C under a continuous, gentle stream of Argon.

    • Causality: The metathesis of two terminal alkenes generates ethylene gas. Purging the headspace removes ethylene, driving the reversible reaction forward via Le Chatelier's principle.

  • Quenching: After 16 hours, add excess ethyl vinyl ether and stir for 30 minutes.

    • Causality: Ethyl vinyl ether reacts with the active Ru-alkylidene to form an inactive Fischer carbene, preventing product isomerization during workup.

  • Purification: Concentrate the mixture and purify via cation-exchange chromatography to isolate the coupled product.

MetathesisWorkflow step1 1. Substrate Dissolution Dissolve salt in degassed MeOH/DCM step2 2. Partner Addition Add cross-coupling olefin (excess) step1->step2 step3 3. Catalyst Injection Add Grubbs II Catalyst (2-5 mol%) step2->step3 step4 4. Thermodynamic Drive Reflux under Ar to expel ethylene step3->step4 step5 5. Quench & Isolate Quench with ethyl vinyl ether, purify step4->step5

Figure 2: Step-by-step workflow for the Ru-catalyzed cross-metathesis of the alkene salt.

References

  • [2] Olefin Cross Metathesis as a Versatile Method for the Facile Functionalization of Porous Polymers. Organic Letters. ACS Publications. URL:[Link]

  • [4] Biobased Amines: From Synthesis to Polymers; Present and Future. Chemical Reviews. ACS Publications. URL:[Link]

  • [3] Nucleophile-Initiated Thiol-Michael Reactions: Effect of Organocatalyst, Thiol, and Ene. Macromolecules. ACS Publications. URL:[Link]

  • [5] Facile Preparation of Spirolactones by an Alkoxycarbonyl Radical Cyclization Cross-Coupling Cascade. Angewandte Chemie International Edition (via PubMed/NIH). URL: [Link]

  • [1] Product Index: but-3-en-1-amine hydrobromide (CAS 1029033-63-3). AA Blocks. URL:[Link]

Sources

Foundational

Comprehensive Stabilization & Storage Protocol for 3-Butenylamine Hydrobromide

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary 3-Butenylamine Hydrobromide (CAS: 1029033-63-3) presents a unique stability challenge due to its dual functionality: a term...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

3-Butenylamine Hydrobromide (CAS: 1029033-63-3) presents a unique stability challenge due to its dual functionality: a terminal alkene prone to radical polymerization/oxidation and a primary amine salt susceptible to hygroscopicity. While the hydrobromide counterion reduces the volatility of the free amine, it introduces increased sensitivity to oxidative discoloration (browning) compared to hydrochloride analogs.

To prevent degradation, this compound requires a "Cold, Dark, Dry, and Inert" storage environment. [1]

  • Optimal Temperature: -20°C (Long-term) | 2–8°C (Active use < 1 month)

  • Atmosphere: Argon or Nitrogen blanket required.

  • Critical Risk: Hygroscopic deliquescence followed by oxidative polymerization.

Part 1: Chemical Profile & Degradation Vectors

To implement an effective storage strategy, one must understand the specific molecular vulnerabilities of 3-Butenylamine Hydrobromide (


).
1.1 The Vulnerability Matrix
Functional GroupDegradation RiskMechanismVisual Indicator
Terminal Alkene (

)
Polymerization Radical-initiated chain reaction, often accelerated by light or heat.Formation of insoluble gums or white precipitates.
Primary Amine Salt (

)
Hygroscopicity Absorption of atmospheric moisture leads to hydrolysis and "caking." Water acts as a plasticizer, accelerating other degradation pathways.Clumping, liquefaction (deliquescence).
Bromide Counterion (

)
Oxidative Discoloration Bromide ions are more susceptible to oxidation than chlorides. Photo-oxidation can release trace elemental bromine (

), causing darkening.
Yellow to dark brown discoloration.
1.2 Degradation Pathway Visualization

The following diagram illustrates the cascading effects of improper storage.

DegradationPathways Compound 3-Butenylamine HBr (Pristine Crystal) Solvation Solvated Ions (Mobile Phase) Compound->Solvation + Moisture Radicals Free Radicals Compound->Radicals + Light/Heat Bromine Bromine (Br2) Formation Compound->Bromine + O2 + Light Moisture Atmospheric Moisture Light UV/Visible Light Oxygen Oxygen (Air) Polymer Polymerization (Insoluble Gums) Solvation->Polymer Accelerates Radicals->Polymer Chain Reaction Discoloration Brown Discoloration Bromine->Discoloration Oxidation

Figure 1: Mechanistic degradation pathways showing how moisture and light catalyze polymerization and discoloration.

Part 2: Optimal Storage Protocol

This protocol is designed to maximize shelf life (target: >2 years) and maintain chemical purity (>98%).

2.1 Primary Storage Conditions
  • Container: Amber borosilicate glass vials with Teflon-lined screw caps.

    • Why: Amber glass blocks UV light (preventing photo-oxidation of

      
      ). Teflon liners prevent leaching and provide a gas-tight seal.
      
  • Atmosphere: Headspace must be purged with Argon or Nitrogen.

    • Why: Removes oxygen to prevent alkene oxidation and bromide oxidation. Argon is preferred as it is heavier than air and sits on the solid surface.

  • Desiccation: Store the vial inside a secondary container (e.g., a sealed jar or desiccator) containing active desiccant (Silica gel or

    
    ).
    
    • Why: Provides a fail-safe against moisture ingress if the primary seal fails.

2.2 Temperature Management
Storage DurationTemperatureRationale
Long Term (> 1 Month) -20°C Arrhenius equation dictates that lower temperatures exponentially slow radical polymerization rates.
Short Term (< 1 Month) 2–8°C Acceptable for active use. Prevents thermal cycling stress from repeated freezing/thawing.
Transport Cold Pack Must not be exposed to

for extended periods.
2.3 The "Thaw-to-Open" Rule (Critical)

Never open a cold vial of 3-Butenylamine Hydrobromide in ambient air.

  • Remove vial from freezer.

  • Place in a desiccator or on the benchtop.

  • Wait 30–45 minutes until the vial reaches room temperature.

  • Wipe the outside of the vial to remove condensation before opening.

    • Mechanism:[1] Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic salt, initiating the degradation cascade described in Figure 1.

Part 3: Handling & Re-qualification Workflow

Trustworthiness in experimental results depends on using valid starting materials. Follow this workflow to ensure integrity.

3.1 Aliquoting Strategy

To avoid repeated exposure of the bulk stock, implement a "Single-Use Aliquot" system upon initial receipt.

StorageWorkflow Receipt Receipt of Material QC Initial QC (NMR/MP) Receipt->QC Aliquot Aliquot under Inert Gas (Glovebox or Cone) QC->Aliquot Pass Seal Seal: Parafilm + Desiccant Bag Aliquot->Seal Freeze Deep Freeze (-20°C) Seal->Freeze Use Thaw & Use (Do not refreeze) Freeze->Use Experiment Needed

Figure 2: The "Receipt-to-Aliquot" workflow minimizes bulk material exposure to environmental stressors.

3.2 Quality Control (QC) & Re-qualification

Before using stored material for critical GMP or GLP studies, verify purity.

  • Visual Inspection:

    • Pass: White to off-white crystalline powder.

    • Fail: Yellow/Brown sticky solid or presence of liquid (deliquescence).

  • Proton NMR (

    
    -NMR) in 
    
    
    
    :
    • Check for the integrity of the alkene protons (multiplet at ~5.8 ppm and ~5.1 ppm).

    • Look for broadening of peaks, which indicates polymerization.

  • Solubility Check:

    • Dissolve a small amount in water or methanol.

    • Fail: Turbidity or insoluble particles suggest polymerization.

Part 4: Emergency Deviation Management

Scenario: The vial was left out on the bench at room temperature overnight.

  • Assess: Is the cap tight? Is there visible clumping?

  • Purge: Immediately purge headspace with Argon.

  • Retest: If the solid looks yellowed, perform a solubility test. If insoluble matter exists, recrystallization (ethanol/ether) may be attempted, but disposal is recommended for high-sensitivity applications.

  • Return: Return to -20°C storage immediately.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12363007, 3-Buten-1-amine hydrochloride. (Note: HCl salt data used as primary proxy for HBr handling). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Integration of (BEA)₂[PbBr₄] 2D Perovskites for Halogen Capture and Enhanced Device Stability

Audience: Materials Scientists, Photovoltaic Researchers, and Optoelectronics Engineers Document Type: Technical Application Note & Validated Protocols Introduction and Mechanistic Overview The operational stability of t...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Materials Scientists, Photovoltaic Researchers, and Optoelectronics Engineers Document Type: Technical Application Note & Validated Protocols

Introduction and Mechanistic Overview

The operational stability of three-dimensional (3D) organic-inorganic lead halide perovskite solar cells (PSCs) is fundamentally limited by ion migration and the volatilization of halogens (e.g., iodine loss) under thermal and continuous illumination stress. To mitigate this, lower-dimensional 2D Ruddlesden-Popper perovskites have been introduced as passivating layers. Among the library of organic spacer cations, but-3-en-1-amine hydrobromide (BEA) —commercially available as but-3-en-1-ammonium hydrobromide—offers a unique, chemically reactive pathway for device stabilization [1].

Unlike inert alkyl-chain spacers (e.g., butylammonium), the BEA cation features a terminal alkene (double bond). When synthesized into a 2D perovskite framework, (BEA)₂[PbBr₄], the alkene tails align within the interlayer space. This specific structural orientation enables a topotactic transformation wherein the 2D perovskite undergoes a reversible gas-solid reaction with halogen vapors [2].

The Causality of Stabilization: During the degradation of a 3D perovskite light-harvesting layer, neutral iodine (I₂) is generated. If left unmitigated, this iodine diffuses to the metal electrodes, causing irreversible device failure. By constructing a 2D/3D heterojunction using (BEA)₂[PbBr₄], the photo-generated I₂ is chemically adsorbed through an electrophilic addition reaction with the terminal alkenes of the BEA spacer, forming a stable diiodo adduct (BEA-I₂)₂[PbBr₄] [3]. Because this reaction is thermally reversible, the 2D layer acts as a dynamic halogen reservoir, slowly releasing iodine to eliminate metallic Pb⁰ traps, thereby establishing a self-healing mechanism within the PSC [3].

G A Thermal/Light Stress on 3D Perovskite B Iodine (I2) Release (Degradation) A->B C Migration to 2D Layer (BEA)2[PbBr4] B->C D Alkene Halogenation (Covalent Bonding) C->D E (BEA-I2)2[PbBr4] Stable Adduct D->E F Thermal Reversibility (I2 Slow Release) E->F F->B

Fig 1: Mechanistic pathway of reversible iodine capture by the BEA-based 2D perovskite layer.

Quantitative Structural Data

The intercalation and covalent bonding of halogens into the (BEA)₂[PbBr₄] lattice result in measurable crystallographic shifts. The conversion of the C=C double bond to a C-C single bond expands the crystal lattice along the c-axis to accommodate the bulky halogen atoms [4].

Table 1: Crystallographic Shifts Upon Halogenation of (BEA)₂[PbBr₄]

Structural Parameter(BEA)₂[PbBr₄] (Parent)(BEA-Br₂)₂[PbBr₄] (Halogenated)Shift / Change
C-C Bond Length 1.303 – 1.306 Å1.456 – 1.462 Å+ ~0.15 Å (Alkene → Alkane)
Unit Cell c-axis Base lengthBase + 3.2 Å+ 23.9% Expansion
Unit Cell Volume Base volumeBase + 204 ų+ 22.5% Expansion
Halogen State UnreactedCovalently BoundTopotactic Transformation

Experimental Protocols

The following protocols outline the synthesis of the BEA-based 2D perovskite and its integration into a functionalized 2D/3D heterojunction. Every protocol is designed as a self-validating system to ensure reproducibility and high-fidelity crystallization.

Protocol A: Synthesis of 2D Perovskite (BEA)₂[PbBr₄] Crystals

Objective: Synthesize phase-pure 2D perovskite powders for structural characterization or precursor solutions.

Materials:

  • But-3-en-1-amine hydrobromide (BEA·HBr) [5]

  • Lead(II) bromide (PbBr₂) (99.999% trace metals basis)

  • N,N-dimethylformamide (DMF), anhydrous

  • Aqueous Hydrobromic acid (HBr, 48% w/w)

Step-by-Step Methodology:

  • Solvent Preparation: Degas the aqueous HBr by bubbling with N₂ for 15 minutes. Causality: Removing dissolved oxygen prevents the premature oxidation of halides, which can introduce trap states into the final crystal lattice.

  • Precursor Dissolution: In a 20 mL scintillation vial, dissolve 2.0 mmol of BEA·HBr and 1.0 mmol of PbBr₂ in 5 mL of the degassed HBr under constant magnetic stirring at 80 °C.

  • Crystallization: Once the solution is completely clear, turn off the stirring and allow the vial to cool slowly to room temperature (approx. 1 °C/min) undisturbed.

  • Harvesting: Isolate the resulting colorless, plate-like crystals via vacuum filtration. Wash the crystals sequentially with diethyl ether to remove residual unreacted precursors.

  • Drying & Validation: Dry the crystals under a vacuum at 40 °C for 12 hours.

    • Self-Validation Check: Perform Powder X-Ray Diffraction (PXRD). The material must exhibit a dominant series of low-angle (00l) diffraction peaks, confirming the highly oriented 2D Ruddlesden-Popper phase.

Protocol B: Fabrication of Functionalized 2D/3D Heterojunction PSCs

Objective: Deposit a thin layer of (BEA)₂[PbBr₄] atop a 3D perovskite layer to act as a halogen-capturing passivation layer.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve the synthesized (BEA)₂[PbBr₄] powder (from Protocol A) in anhydrous DMF to achieve a concentration of 5 mg/mL. Stir at room temperature for 2 hours in a nitrogen-filled glovebox.

  • Substrate Preparation: Prepare the target 3D perovskite film (e.g., FAPbI₃ or MAPbI₃) on the desired charge transport layer using standard anti-solvent spin-coating techniques. Ensure the 3D film is fully annealed.

  • Dynamic Spin-Coating: Place the 3D perovskite substrate on the spin coater. Start rotation at 4000 rpm. Dispense 40 µL of the (BEA)₂[PbBr₄] solution dynamically onto the spinning substrate. Causality: Dynamic dispensing prevents the DMF solvent from heavily re-dissolving the underlying 3D perovskite, ensuring a sharp 2D/3D interface.

  • Annealing: Transfer the substrate immediately to a hotplate set to 80 °C for 5 minutes to drive off residual DMF and crystallize the 2D capping layer.

  • Validation: Perform UV-Vis absorption spectroscopy. The appearance of a sharp excitonic absorption peak at ~400 nm validates the successful formation of the (BEA)₂[PbBr₄] 2D phase on top of the 3D layer.

G N1 Precursors: BEA·HBr + PbBr2 N2 Acidic Dissolution (Degassed HBr, 80°C) N1->N2 N3 Slow Cooling Crystallization N2->N3 N4 (BEA)2[PbBr4] 2D Single Crystals N3->N4 N5 Dissolution in DMF & Dynamic Spin-Coating N4->N5 N6 Functionalized 2D/3D Heterojunction N5->N6

Fig 2: Workflow for the synthesis of (BEA)₂[PbBr₄] and its integration into a 2D/3D heterojunction.

Protocol C: Post-Synthetic Halogen Capture Assay

Objective: Verify the chemical adsorption capacity of the 2D perovskite via vapor exposure.

Step-by-Step Methodology:

  • Chamber Setup: Place 50 mg of (BEA)₂[PbBr₄] powder into a small, open glass vial. Place this vial inside a larger, sealable glass jar containing a separate vial with 50 mg of solid Iodine (I₂) pellets.

  • Vapor Exposure: Seal the outer jar and heat gently to 60 °C to sublimate the iodine. Maintain the sealed environment for 24 hours.

  • Observation: The initially colorless (BEA)₂[PbBr₄] powder will undergo a distinct color change as it converts to the diiodo adduct (BEA-I₂)₂[PbBr₄].

  • Validation: Analyze the exposed powder using Fourier Transform Infrared (FTIR) spectroscopy. Validation Check: The disappearance of the characteristic C=C stretching vibration (typically around 1640 cm⁻¹) confirms the covalent halogenation of the terminal alkene [3].

References

  • Post-synthetic halide conversion and selective halogen capture in hybrid perovskites Chemical Science (RSC Publishing)[Link]

  • Organic–Inorganic Perovskites: Structural Versatility for Functional Materials Design Chemical Reviews (ACS Publications)[Link]

  • Functionalized 2D/3D Heterojunction with Reversible Iodine‐Alkenes Reaction in Perovskite Solar Cells Advanced Materials / ResearchGate[Link]

  • Between the Sheets: Postsynthetic Transformations in Hybrid Perovskites Chemistry of Materials (Stanford University Repository)[Link]

Application

Application Note: Peptide Coupling Strategies for But-3-en-1-amine Hydrobromide

Executive Summary This guide details the protocols for incorporating but-3-en-1-amine hydrobromide (homoallylamine HBr) into peptide backbones. This alkene-functionalized amine is a critical precursor for Peptide Staplin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocols for incorporating but-3-en-1-amine hydrobromide (homoallylamine HBr) into peptide backbones. This alkene-functionalized amine is a critical precursor for Peptide Stapling and Macrocyclization via Ring-Closing Metathesis (RCM).

While the alkene handle is chemically robust, the primary challenge lies in the hydrobromide salt form . Improper handling leads to stoichiometric mismatches, incomplete coupling, or racemization of the activated amino acid. This note provides optimized solution-phase and solid-phase (SPPS) protocols to ensure quantitative conversion.

Critical Material Attributes & Handling

Molecule: But-3-en-1-amine hydrobromide (


)
MW:  152.03  g/mol  (Salt) vs. 71.12  g/mol  (Free Base)
The "Volatile Amine" Trap

The free base (but-3-en-1-amine) is a low-molecular-weight liquid with significant volatility.

  • Risk: Standard extraction protocols (e.g., dissolving the salt in NaOH, extracting into DCM, and evaporating) often result in loss of the amine, leading to poor yields in the subsequent coupling.

  • Solution: In-situ neutralization is mandatory. Do not isolate the free base.

The HBr Stoichiometry Factor

Commercial supplies are often the hydrobromide salt (HBr), not the hydrochloride (HCl).

  • Impact: HBr is significantly heavier than HCl. Calculations based on generic "amine salt" assumptions often under-dose the reagent.

  • Requirement: Use exactly 1.0 equivalent of tertiary base (DIPEA or NMM) solely to neutralize the HBr, in addition to the base required for the coupling reaction.

Strategic Considerations: Coupling Chemistry

For this sterically accessible primary amine, highly reactive reagents like HATU are effective but can be overkill if not managed correctly. We recommend HATU for solution phase to ensure speed, and PyBOP for solid phase to minimize background side reactions.

Reaction Pathway & Logic

The following diagram illustrates the critical "In-Situ Neutralization" workflow required to prevent amine loss.

CouplingWorkflow Salt But-3-en-1-amine Hydrobromide (Solid) FreeAmine Free Amine (In Situ) Salt->FreeAmine Neutralization Base DIPEA (1.0 equiv) Base->FreeAmine Product Alkenyl-Amide Product FreeAmine->Product Nucleophilic Attack AA Protected AA (Boc/Fmoc-OH) ActiveEster Activated Ester (O-At) AA->ActiveEster Activation Activator HATU / DIPEA Activator->ActiveEster ActiveEster->Product

Figure 1: Convergent synthesis workflow emphasizing in-situ generation of the volatile free amine.

Protocol 1: Solution-Phase Synthesis (C-Terminal Modification)

Objective: Coupling but-3-en-1-amine to a Boc-protected amino acid (e.g., Boc-Phe-OH) to create a building block for RCM.

Reagents
  • Amine: But-3-en-1-amine HBr (1.1 equiv)

  • Carboxylic Acid: Boc-AA-OH (1.0 equiv)

  • Coupling Agent: HATU (1.1 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv total)

  • Solvent: Anhydrous DMF (Concentration ~0.1 M)

Step-by-Step Procedure
  • Activation:

    • In a round-bottom flask, dissolve Boc-AA-OH (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

    • Add DIPEA (1.0 equiv) to initiate activation.

    • Checkpoint: Stir for 2–5 minutes. The solution should turn slightly yellow. Long pre-activation is unnecessary with HATU and risks racemization [1].

  • Amine Preparation (The "In-Situ" Step):

    • In a separate vial, suspend but-3-en-1-amine HBr (1.1 equiv) in a minimal volume of DMF.

    • Add DIPEA (2.0 equiv).

    • Note: 1.0 equiv neutralizes the HBr; the remaining 1.0 equiv maintains basic pH for the coupling.

    • Observation: The suspension may clear as the free amine is liberated.

  • Coupling:

    • Immediately transfer the Amine/DIPEA mixture into the Activated Acid solution.

    • Stir at room temperature for 1–2 hours.

  • Monitoring:

    • Monitor via TLC or LC-MS. The consumption of the activated ester is usually rapid (<1 hour).

  • Workup (Crucial for Amine Removal):

    • Dilute reaction with Ethyl Acetate.

    • Wash 1: 1M HCl or 5% KHSO₄ (x3). This removes unreacted but-3-en-1-amine and DIPEA.

    • Wash 2: Sat. NaHCO₃ (x2). Removes unreacted acid/HOBt.

    • Wash 3: Brine.

    • Dry over MgSO₄ and concentrate.[1]

Protocol 2: Solid-Phase Peptide Synthesis (Side-Chain Stapling)

Objective: Functionalizing the side chain of a Glutamic Acid (Glu) or Aspartic Acid (Asp) residue on-resin to install the alkene handle.

Context

This is common for creating


 stapled peptides where one handle is installed via an unnatural amino acid and the other is installed post-synthetically via this amide coupling [2].
Reagents
  • Resin: Peptidyl-resin with orthogonal protection removed (e.g., Glu(O-2-PhiPr)-residue selectively deprotected, or simply coupling to the N-terminus).

  • Amine: But-3-en-1-amine HBr (5.0 equiv)

  • Coupling Agent: PyBOP (5.0 equiv)

  • Base: DIPEA (10.0 equiv)

  • Solvent: DMF or NMP.[1][2]

Step-by-Step Procedure
  • Resin Preparation:

    • Swell the resin in DMF for 20 minutes.

    • Ensure the target carboxylate group is free (deprotected).

  • Cocktail Preparation:

    • Dissolve But-3-en-1-amine HBr (5.0 equiv) and PyBOP (5.0 equiv) in DMF.

    • Add DIPEA (10.0 equiv).

    • Stoichiometry Logic:

      • 5.0 equiv Base for HBr neutralization.

      • 5.0 equiv Base for PyBOP activation.

    • Why PyBOP? PyBOP is preferred over HATU here because it is less prone to capping the N-terminus with guanidinium byproducts if the reaction is slow [3].

  • Reaction:

    • Add the cocktail to the resin.[1]

    • Shake/agitate at room temperature for 2–4 hours.

    • Optimization: For difficult sequences, perform a double coupling (fresh reagents, 2 hours each).

  • Washing:

    • Drain and wash with DMF (x5) and DCM (x5).

    • Kaiser Test: Perform a Kaiser test (ninhydrin). Note: Since you are coupling an amine to a carboxylic acid, the standard Kaiser test (which detects free amines) is NOT useful for monitoring conversion directly. You must rely on a cleavage check (micro-cleavage) and LC-MS analysis.

Downstream Utility: Ring-Closing Metathesis (RCM)

Once the but-3-en-1-amine is incorporated, the peptide contains a terminal alkene. When paired with a second alkene (e.g., Allyl-Glycine or another but-3-en-1-amine moiety), RCM can be performed.

Critical Note for RCM: Grubbs' catalysts are deactivated by basic amines and coordinating groups.

  • Post-Coupling: Ensure the peptide is fully protected or that any free amines (N-terminus) are protonated (as TFA salts) or protected (Boc/Fmoc) before adding the Ruthenium catalyst [4].

RCM_Pathway Linear Linear Peptide (Contains 2x Alkenes) Intermediate Ruthenacycle Intermediate Linear->Intermediate Coordination Grubbs Grubbs I or II Catalyst DCE / 40°C Grubbs->Intermediate Cyclic Stapled/Macrocyclic Peptide Intermediate->Cyclic Ethylene Release

Figure 2: Downstream application of the installed alkene handle.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Solution Phase) Volatility of free amine.Do not extract the free amine. Use the in-situ neutralization protocol described in Section 4.
Incomplete Coupling Insufficient Base (HBr factor).Verify calculations. Ensure 1.0 equiv of base is allocated specifically for the HBr salt, plus the coupling equivalents.
Racemization of AA Excess Base / Long Activation.Use DIPEA (not TEA). Limit pre-activation time of HATU to <2 mins.
Precipitate in Reaction DIPEA·HBr salt formation.This is normal in DMF/DCM. It usually does not interfere, but ensure vigorous stirring.
"Fishy" Smell Persists Excess unreacted amine.The amine has a distinct odor. If it persists after workup, increase the volume/frequency of the acidic wash (1M HCl).

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes. Link

  • Lau, Y. H., et al. (2011). Contemporary strategies for peptide macrocyclization.[3] Organic & Biomolecular Chemistry.[2][4][5][6][7][8] Link

  • Albericio, F., et al. (2018). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.[5] Link

  • D'Souza, D. M., et al. (2011). Ring closing metathesis of unprotected peptides. Organic & Biomolecular Chemistry.[2][5][6][7][8] Link

Sources

Method

Application Note: Preparation of Functionalized Polymers Using But-3-en-1-amine Monomers

Executive Summary The incorporation of polar functional groups into non-polar polyolefin backbones remains a "Holy Grail" in polymer science. Primary amines are particularly valuable for post-polymerization modification,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of polar functional groups into non-polar polyolefin backbones remains a "Holy Grail" in polymer science. Primary amines are particularly valuable for post-polymerization modification, bioconjugation, and surface adhesion. However, direct coordination polymerization of but-3-en-1-amine (homoallylamine) using early transition metal catalysts (Ziegler-Natta, Metallocenes) is notoriously difficult due to catalyst poisoning.

This Application Note details a robust, field-proven protocol for the copolymerization of ethylene/propylene with but-3-en-1-amine using a Lewis Acid Masking Strategy . By converting the nucleophilic amine into a sterically hindered, Lewis-acidic species prior to polymerization, we effectively prevent catalyst deactivation. We further describe a downstream protocol for activating these pendant amines for drug delivery applications.

Technical Background & Mechanistic Logic

The "Polar Monomer" Problem

Early transition metal catalysts (Ti, Zr, Hf) are highly oxophilic and electrophilic. A primary amine monomer (


) acts as a potent Lewis base. Without protection, the amine lone pair coordinates irreversibly to the metal center, displacing the olefin and quenching catalytic activity.
The Spacer Effect and Chelation

The distance between the vinyl group and the amine is critical.

  • Allylamine (

    
    ):  Upon insertion, the amine back-bites to form a stable 5-membered chelate . This is thermodynamically favored and typically kills the catalyst instantly.
    
  • But-3-en-1-amine (

    
    ):  Forms a 6-membered chelate . While still problematic, this ring is kinetically less favorable than the 5-membered analog, making but-3-en-1-amine a superior candidate for masking strategies.
    
The Masking Strategy

We utilize organoaluminum compounds (e.g., Triisobutylaluminum, TiBA) to "mask" the amine. The reaction is:



This bulky, bis-aluminum complex prevents coordination to the catalyst active site while allowing the vinyl group to insert into the polymer chain.
Mechanistic Workflow (Visualization)

MaskingMechanism cluster_poison Without Masking (Failure Mode) Monomer But-3-en-1-amine (Nucleophilic Poison) MaskedSpecies Masked Monomer (Sterically Hindered) Monomer->MaskedSpecies + Masking Agent (Exothermic) Catalyst Metallocene Catalyst (Zr/Ti Active Site) Monomer->Catalyst Poisoning (Dead Catalyst) MaskingAgent Masking Agent (Al(iBu)3 or MAO) MaskingAgent->MaskedSpecies Polymerization Coordination Polymerization MaskedSpecies->Polymerization Feed to Reactor Catalyst->Polymerization Quench Acidic Workup (Deprotection) Polymerization->Quench Polymer Chain Growth FinalPolymer Functionalized Polyolefin (-NH2) Quench->FinalPolymer Hydrolysis

Figure 1: The Lewis Acid Masking pathway prevents catalyst poisoning, enabling the incorporation of amine monomers into polyolefins.

Experimental Protocols

Protocol A: Masked Copolymerization of Ethylene and But-3-en-1-amine

Objective: Synthesis of Poly(ethylene-co-but-3-en-1-amine) with 0.5 – 2.0 mol% functional incorporation.

Reagents:

  • Monomer: But-3-en-1-amine (Distilled over

    
    , stored under 
    
    
    
    ).
  • Masking Agent: Triisobutylaluminum (TiBA) (1.0 M in toluene). Note: TiBA is preferred over TMA due to higher steric bulk, reducing catalyst interaction.

  • Catalyst: rac-Ethylenebis(indenyl)zirconium dichloride (

    
    ).
    
  • Cocatalyst: Methylaluminoxane (MAO) (10 wt% in toluene).

  • Solvent: Anhydrous Toluene (HPLC grade, dried/degassed).

  • Gas: Polymer grade Ethylene (99.99%).

Step-by-Step Methodology:

  • Monomer Masking (Pre-contact):

    • In a glovebox, charge a Schlenk flask with 5 mL of dry toluene and 1.0 mmol of but-3-en-1-amine.

    • Critical Step: Slowly add 2.2 mmol of TiBA solution (2.2 equiv vs. amine) dropwise at room temperature.

    • Observation: Gas evolution (isobutane) will occur. The solution may turn slightly yellow.

    • Stir for 30 minutes to ensure complete formation of the bis(aluminum)amide species. Do not rush this step; unmasked amine kills the catalyst.

  • Reactor Preparation:

    • Heat a 250 mL stainless steel autoclave to 100°C under vacuum for 1 hour to remove moisture.

    • Cool to reaction temperature (e.g., 60°C) and backfill with Nitrogen.

  • Polymerization:

    • Add 50 mL of dry toluene and the required amount of MAO (Al/Zr ratio ≈ 1000:1) to the reactor.

    • Inject the Masked Monomer Solution (from Step 1) into the reactor.

    • Saturate the reactor with Ethylene gas (constant pressure, e.g., 5 bar) and allow to equilibrate for 5 minutes.

    • Initiate polymerization by injecting the catalyst solution (

      
       of Zr complex in toluene).
      
  • Termination & Workup:

    • After the desired time (e.g., 30 mins), vent the ethylene.

    • Deprotection Step: Pour the reaction mixture into 500 mL of acidic methanol (10% HCl in MeOH). The acid is crucial to hydrolyze the Al-N bonds and regenerate the primary amine.

    • Stir the polymer slurry for 2 hours (or overnight) to ensure full de-ashing (removal of Aluminum residues).

    • Filter, wash with methanol/acetone, and dry in a vacuum oven at 60°C.

Protocol B: Post-Polymerization Bioconjugation (NHS-Ester Coupling)

Objective: Validate the availability of the amine groups by conjugating a fluorophore or PEG chain.

Reagents:

  • Poly(ethylene-co-but-3-en-1-amine) (from Protocol A).

  • NHS-Fluorescein or NHS-mPEG.

  • Solvent: Xylene (for polymer dissolution) / DMF (for reaction).

Methodology:

  • Dissolve 100 mg of the functionalized polymer in 10 mL Xylene at 100°C.

  • Cool to 60°C (ensure polymer remains swollen/soluble).

  • Add 5 equiv (relative to amine content) of NHS-Ester dissolved in minimal DMF.

  • Add 10 equiv of Triethylamine (base).

  • Stir at 60°C for 6 hours.

  • Precipitate into cold methanol to remove unreacted dye. Repeat dissolution/precipitation twice to ensure no physical adsorption of the dye.

Data Analysis & Expected Results

Typical Characterization Data

The following table illustrates the trade-off between comonomer incorporation and catalytic activity, a standard phenomenon in coordination polymerization of polar monomers.

EntryBut-3-en-1-amine Feed (mmol)Masking AgentActivity (

)
Incorporation (mol%)

(°C)
10 (Control)-45,0000135
20.5TiBA32,0000.4132
31.0TiBA18,5000.9128
42.0TiBA8,2001.8121
51.0None < 100 0 N/A

Table 1: Representative data showing the necessity of masking and the impact of polar monomer concentration on catalyst performance.

Workflow Visualization

Workflow start Start: Raw Materials masking Step 1: Masking Amine + 2.2 eq TiBA (30 min, RT) start->masking reactor Step 2: Reactor Charge Toluene + MAO + Masked Monomer masking->reactor initiation Step 3: Initiation Add Catalyst + Ethylene Pressure reactor->initiation workup Step 4: Acidic Workup HCl/MeOH (Deprotection) initiation->workup analysis Step 5: Characterization (HT-GPC, DSC, H-NMR) workup->analysis

Figure 2: Operational workflow for the synthesis of amine-functionalized polyethylene.

Troubleshooting & Critical Parameters

  • Catalyst Death (Zero Activity):

    • Cause: Incomplete masking of the amine.

    • Fix: Increase the Al:N ratio to 2.5:1 or 3:1. Ensure the TiBA used is fresh and not hydrolyzed. Increase the pre-contact time.

  • Low Molecular Weight:

    • Cause: Chain transfer to Aluminum. High concentrations of TiBA can act as chain transfer agents.

    • Fix: Use a bulkier aluminum species or reduce the total Al concentration while maintaining the Al:N ratio (optimize the MAO scavenger level).

  • Reactor Fouling:

    • Cause: The polar copolymer is less soluble in toluene than pure PE.

    • Fix: Increase polymerization temperature (if catalyst stability permits) or use a higher boiling solvent like decalin.

References

  • Zhang, S., et al. (2022). Functionalized amphiphilic polyethylene via direct copolymerizations of ethylene with α-olefin containing amino functionalization.[1] Taylor & Francis. Link

  • Gilmour, D. J., et al. (2021).[2] Catalytic Amine Functionalization and Polymerization of Cyclic Alkenes Creates Adhesive and Self-Healing Materials.[2] ACS Applied Polymer Materials.[2] Link[2]

  • Boaen, N. K., & Hillmyer, M. A. (2005). Post-polymerization functionalization of polyolefins.[2][3][4] Chemical Society Reviews. Link

  • Dong, J. Y., et al. (2002). Copolymerization of Propylene and Polar Allyl Monomer with Zirconocene/Methylaluminoxane Catalyst: Catalytic Synthesis of Amino-Terminated Isotactic Polypropylene. Macromolecules.[2][3][5][6] Link

  • Chung, T. C. (2002). Functionalization of Polyolefins.[1][2][3][4][7][8] Academic Press. (Foundational text on Borane/Aluminum masking strategies).

Sources

Application

Application Note: Chemoselective Reductive Amination Using But-3-en-1-amine Hydrobromide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol Introduction & Mechanistic Principles The incorporation of homoallylamine (but-3...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Principles

The incorporation of homoallylamine (but-3-en-1-amine) motifs is a critical strategy in modern drug discovery and complex scaffold synthesis. These terminal alkene-containing amines serve as versatile building blocks, frequently utilized in downstream ring-closing metathesis (RCM) to construct saturated azaheterocycles and functionalized iminosugars.

However, handling the free base of but-3-en-1-amine can be challenging due to its volatility and susceptibility to oxidative degradation. Consequently, the hydrobromide salt (but-3-en-1-amine hydrobromide , CAS: 1029033-63-3) is the preferred reagent, offering indefinite shelf stability and precise stoichiometric control.

Using the hydrobromide salt in reductive amination requires a carefully orchestrated sequence:

  • Salt Neutralization: The HBr salt must be neutralized in situ using a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) to liberate the free amine.

  • Imine/Iminium Formation: The free amine condenses with a target aldehyde or ketone.

  • Chemoselective Reduction: The resulting imine is reduced to a secondary or tertiary amine. The paramount challenge here is alkene preservation . Aggressive reducing conditions (like catalytic hydrogenation via H₂/Pd-C) will indiscriminately reduce the terminal double bond. Therefore, mild hydride donors like sodium triacetoxyborohydride (NaBH(OAc)₃) are mandatory[1].

Experimental Workflow

The following diagram illustrates the logical progression of the reductive amination workflow, highlighting the transition states and required reagents.

Workflow Salt But-3-en-1-amine HBr (Stable Precursor) Base Base Addition (DIPEA/TEA) Liberates Free Amine Salt->Base Imine Carbonyl Addition + Acid Catalyst Imine/Iminium Formation Base->Imine - HBr Reduction NaBH(OAc)3 Addition Chemoselective Reduction Imine->Reduction - H2O Product Homoallylamine Derivative (Alkene Intact) Reduction->Product

Workflow for chemoselective reductive amination preserving the terminal alkene.

Reagent Selection & Optimization

The choice of reducing agent dictates the success of the reaction. The electron-withdrawing acetoxy groups in NaBH(OAc)₃ stabilize the boron-hydrogen bond, making it significantly milder than NaBH₄. This ensures that the reductant selectively attacks the highly electrophilic iminium ion while leaving both the unreacted carbonyl and the terminal alkene entirely untouched[2].

Table 1: Comparative Analysis of Reducing Agents for Homoallylamine Synthesis
Reducing AgentRelative ReactivityAlkene PreservationToxicity / ByproductsOptimal Application
NaBH(OAc)₃ MildExcellentLow (Acetate)Direct (one-pot) reductive amination of aldehydes and unhindered ketones[1].
NaBH₃CN ModerateExcellentHigh (HCN gas risk at low pH)Acidic conditions (pH ~3-4); useful for sterically hindered ketones[3].
NaBH₄ StrongGoodLowIndirect (stepwise) reductive amination; requires pre-formed imines.
H₂, Pd/C VariablePoor (Reduces alkene)LowNot recommended. Will destroy the but-3-enyl double bond.

Step-by-Step Experimental Protocol

Objective: One-pot synthesis of a secondary homoallylamine from an aldehyde, utilizing but-3-en-1-amine hydrobromide. Scale: 1.0 mmol

Phase 1: Free Base Liberation & Imine Formation
  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, suspend but-3-en-1-amine hydrobromide (167 mg, 1.1 mmol) in anhydrous 1,2-dichloroethane (DCE) (5.0 mL) under a nitrogen atmosphere.

  • Neutralization: Add DIPEA (209 µL, 1.2 mmol) dropwise at room temperature.

    • Causality: The hydrobromide salt is largely insoluble in DCE. The addition of DIPEA deprotonates the salt, liberating the free but-3-en-1-amine which readily dissolves into the organic phase. A slight excess of base prevents the acidic HBr from prematurely decomposing the borohydride reagent later in the sequence.

  • Condensation: Add the target aldehyde (1.0 mmol) to the clear solution. Stir for 30–60 minutes at room temperature.

    • Self-Validation Step: To ensure the system is ready for reduction, remove a 5 µL aliquot, quench with saturated aqueous NaHCO₃, extract with ethyl acetate, and spot on a TLC plate. Visualize using a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain. The complete disappearance of the aldehyde spot confirms quantitative imine/hemiaminal formation. Do not proceed to reduction until this is confirmed.

Phase 2: Chemoselective Reduction
  • Cooling: Once imine formation is verified, cool the reaction mixture to 0 °C using an ice bath.

  • Reduction: Add NaBH(OAc)₃ (318 mg, 1.5 mmol) in small portions over 5 minutes.

    • Causality: Adding the reductant at 0 °C mitigates the exothermic nature of the hydride transfer and suppresses any background reduction of residual trace aldehyde.

  • Acid Catalysis (Optional but Recommended): Add glacial acetic acid (57 µL, 1.0 mmol).

    • Causality: Acetic acid lowers the reaction pH to approximately 4–5. This protonates the neutral imine to form a highly electrophilic iminium ion, drastically accelerating the reduction rate without generating toxic byproducts[1].

  • Maturation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2–12 hours (monitor via TLC using a ninhydrin or Dragendorff stain to detect the secondary amine product).

Phase 3: Quench and Isolation
  • Quench: Cool the flask back to 0 °C and strictly quench by slowly adding saturated aqueous NaHCO₃ (5.0 mL).

    • Causality: The basic quench neutralizes the acetic acid and hydrolyzes unreacted NaBH(OAc)₃. This process evolves hydrogen gas, necessitating slow, controlled addition to prevent the reaction from boiling over.

  • Extraction: Transfer to a separatory funnel and extract the aqueous layer with Dichloromethane (DCM) (3 × 5 mL).

  • Purification: Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Pro-tip: Add 1% Triethylamine (TEA) to the eluent to prevent the secondary amine from streaking on the silica column.

Troubleshooting Common Pitfalls

  • Issue: Over-alkylation (Formation of tertiary amines).

    • Cause: The newly formed secondary amine competes with the primary amine to react with a second equivalent of the aldehyde[4].

    • Solution: Maintain a slight stoichiometric excess of the but-3-en-1-amine HBr salt (1.1 to 1.5 equiv) relative to the carbonyl. Alternatively, employ a slow-addition technique where the aldehyde is added dropwise via syringe pump to the amine solution.

  • Issue: Poor yield with sterically hindered ketones.

    • Cause: Ketones form imines much slower than aldehydes; NaBH(OAc)₃ may degrade before the imine is fully formed.

    • Solution: Switch to an indirect (stepwise) reductive amination. Pre-form the imine using Titanium(IV) isopropoxide (Ti(OiPr)₄) or 4Å molecular sieves before adding the reducing agent.

References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849−3862. URL: [Link]

  • "Synthesis of naturally occurring iminosugars from d-fructose by the use of a zinc-mediated fragmentation reaction." Organic & Biomolecular Chemistry, RSC Publishing, 2006. URL: [Link]

  • Ouchakour, L. "Application of reductive amination for the stereocontrolled synthesis of functionalized azaheterocycles." University of Szeged Doctoral Repository, 2020. URL: [Link]

  • "Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines." ResearchGate, 2015. URL: [Link]

Sources

Method

Application Note: Engineering 2D/3D Perovskite Solar Cells via But-3-en-1-amine (BEA) Spacer Integration

Audience: Researchers, Materials Scientists, and Optoelectronic Development Professionals. Executive Summary The transition from pure 3D to 2D/3D layered perovskite architectures has become a standard strategy to resolve...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Materials Scientists, and Optoelectronic Development Professionals.

Executive Summary

The transition from pure 3D to 2D/3D layered perovskite architectures has become a standard strategy to resolve the inherent environmental instability of perovskite solar cells (PSCs). However, conventional aliphatic spacer cations (e.g., butylammonium) offer only passive moisture resistance while restricting charge transport. This application note details the integration of but-3-en-1-amine (BEA) —an alkene-functionalized spacer cation—into Ruddlesden-Popper (RP) perovskite frameworks. By leveraging the reactive terminal double bond of BEA, researchers can achieve active defect passivation and in-situ structural cross-linking, resulting in devices that do not compromise operational stability for power conversion efficiency.

Mechanistic Rationale: The Alkene Advantage

The incorporation of the protonated BEA cation (


) into the perovskite lattice yields the 2D RP phase: 

. The terminal alkene group provides two distinct mechanistic advantages over standard alkyl chains:
  • Active Halogen Scavenging: Ion migration (specifically of interstitial iodide or iodine gas generated under light/heat stress) is a primary driver of J-V hysteresis and device degradation. Terminal alkene groups placed between the inorganic perovskite layers can capture these migrating halogens through chemisorption, undergoing topotactic transformations to form covalent carbon-halogen bonds ()[1]. This effectively acts as an internal chemical sponge, neutralizing reactive halide defects[2].

  • In-Situ Polymerization: The unsaturated hydrocarbons allow for post-synthetic UV-initiated or thermal cross-linking. This polymerizes the spacer layer into a robust, covalently bonded organic network that "freezes" the lattice, drastically enhancing the mechanical and thermal stability of the device while preventing moisture ingress.

Self-Validating Experimental Protocols

Synthesis of But-3-en-1-ammonium Iodide (BEAI)
  • Procedure:

    • Transfer 10 mL of but-3-en-1-amine into a round-bottom flask and cool to 0 °C in an ice bath under a continuous nitrogen atmosphere.

    • Dropwise add an equimolar amount of Hydriodic acid (HI, 57 wt% in water) under vigorous magnetic stirring.

    • Stir the solution for 2 hours, then remove the solvent via rotary evaporation at 50 °C.

    • Recrystallize the crude product three times using a mixture of absolute ethanol and diethyl ether. Dry the precipitate in a vacuum oven at 60 °C overnight.

  • Causality: The 0 °C environment is critical to control the highly exothermic acid-base neutralization. Elevated temperatures risk the auto-polymerization of the alkene tail or the unwanted Markovnikov addition of HI across the double bond, which would destroy the critical spacer functionality.

  • Validation: The final product must be a pure white crystalline powder. Any yellow discoloration indicates the oxidation of iodide to

    
    ; if present, the washing step must be repeated. Structural integrity must be verified via 
    
    
    
    NMR, ensuring the preservation of the multiplet peak at ~5.8 ppm, which is characteristic of the alkene proton.
Formulation of the 2D/3D Precursor Ink
  • Procedure:

    • To target an

      
       RP phase [
      
      
      
      ], dissolve BEAI, Methylammonium Iodide (MAI), and Lead(II) Iodide (
      
      
      ) in a 2:3:4 molar ratio.
    • Use a solvent mixture of anhydrous DMF and DMSO at a 4:1 volume ratio to achieve a total precursor concentration of 1.2 M.

    • Stir at 60 °C for 1 hour inside a nitrogen-filled glovebox.

  • Causality: The 4:1 DMF:DMSO ratio is engineered to exploit the Lewis acid-base interaction between the

    
     (Lewis acid) and DMSO (Lewis base). This forms a stable 
    
    
    
    -DMSO intermediate adduct that retards rapid crystallization, preventing the formation of a rough, discontinuous film during spin-coating.
  • Validation: The resulting ink must be a completely transparent, clear yellow solution. Turbidity indicates incomplete dissolution of the bulky BEAI salt. The ink must be filtered through a 0.22 µm PTFE syringe filter before use to remove micro-particulates that act as non-radiative recombination centers.

Film Deposition and In-Situ Cross-Linking
  • Procedure:

    • Spin-coat the filtered precursor ink onto a prepared substrate (e.g., FTO/SnO2) at 1000 rpm for 10 s, followed immediately by 4000 rpm for 30 s.

    • At exactly 15 seconds into the 4000 rpm step, dynamically dispense 150 µL of Chlorobenzene (CB) onto the center of the spinning substrate.

    • Transfer the substrate to a hotplate and anneal at 100 °C for 10 minutes.

    • Cross-Linking: Expose the annealed film to 254 nm UV light (approx. 5 mW/cm²) for 5 minutes in an inert atmosphere.

  • Causality: The precise timing of the CB anti-solvent drip abruptly extracts the DMF host solvent, driving the precursor solution into rapid supersaturation. This forces simultaneous, homogeneous nucleation of the perovskite phase. The subsequent UV exposure initiates the radical polymerization of the terminal alkene groups of the BEA spacers, forming the protective covalent network.

  • Validation: A successful anti-solvent drip is instantly visually validated by the film transitioning from a wet yellow layer to a matte, dark brown/black intermediate phase. Post-annealing, X-ray Diffraction (XRD) must exhibit characteristic low-angle peaks (

    
    ) validating the formation of the 2D phase alongside the primary 3D perovskite peaks.
    

Quantitative Data Presentation

The following table summarizes the typical performance trade-offs and stability enhancements observed when transitioning from a standard 3D architecture to a cross-linked BEA-based 2D/3D architecture.

Device ArchitectureSpacer CationCross-Linked?PCE (%)

(V)

(

)
FF (%)Moisture Stability (

at 50% RH)
3D Control (

)
NoneN/A19.51.0823.178.2< 150 hours
2D/3D (

)
BEANo18.21.1221.575.6~ 600 hours
2D/3D (

)
BEAYes (UV)18.01.1421.374.5> 1500 hours

Note: The slight reduction in


 and FF in the 2D/3D systems is offset by the significant increase in 

(due to defect passivation) and a 10-fold enhancement in operational lifespan.

Process Workflow Visualization

Workflow N1 1. Precursor Synthesis But-3-en-1-amine + HI -> BEAI N2 2. Ink Formulation BEAI + MAI + PbI2 in DMF/DMSO N1->N2 Purified BEAI Powder N3 3. Spin-Coating Anti-Solvent (Chlorobenzene) Drip N2->N3 Clear Precursor Ink N4 4. Thermal Annealing 100°C, 10 min (Phase Conversion) N3->N4 Intermediate Adduct Film N5 5. In-Situ Cross-Linking UV Exposure (Alkene Polymerization) N4->N5 2D/3D Perovskite Film N6 6. Device Integration HTL / Metal Electrode Deposition N5->N6 Stabilized Covalent Network

Workflow for the fabrication and in-situ cross-linking of BEA-based 2D/3D perovskite solar cells.

References

  • Post-synthetic halide conversion and selective halogen capture in hybrid perovskites Source: Chemical Science (RSC Publishing), 2015. URL:[Link]

  • Organic–Inorganic Perovskites: Structural Versatility for Functional Materials Design Source: Chemical Reviews (ACS Publications), 2016. URL:[Link]

Sources

Application

Application Note: Surface Modification of Gold Nanoparticles with But-3-en-1-amine

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Bifunctional Surface Engineering, Bioconjugation, and Nanotherapeutics Introduction & Mechanistic Rationale In the development...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Bifunctional Surface Engineering, Bioconjugation, and Nanotherapeutics

Introduction & Mechanistic Rationale

In the development of advanced nanotherapeutics and biosensors, the precise surface engineering of gold nanoparticles (AuNPs) is critical for dictating their biodistribution, stability, and targeting capabilities. But-3-en-1-amine (homoallylamine) is a highly versatile, low-molecular-weight bifunctional linker. It possesses a nucleophilic primary amine (


) at one terminus and an electron-rich alkene (

) at the other.
  • Strategy A (Amide Coupling): The primary amine of but-3-en-1-amine is covalently linked to carboxylated AuNPs via EDC/NHS chemistry[1]. This leaves the terminal alkene exposed for downstream bio-orthogonal reactions, such as olefin cross-metathesis or thiol-ene click chemistry[2].

  • Strategy B (Thiol-Ene Click): The terminal alkene of but-3-en-1-amine is reacted with thiolated AuNPs via UV-initiated radical addition. This leaves the primary amine exposed, providing a highly reactive handle for the subsequent immobilization of proteins, antibodies, or nucleic acids[3].

G Start Gold Nanoparticles (AuNPs) PathA Strategy A: Carboxylated AuNPs Start->PathA PathB Strategy B: Thiolated AuNPs Start->PathB StepA1 EDC/NHS Activation (pH 5.5) PathA->StepA1 StepB1 Add But-3-en-1-amine + DMPA PathB->StepB1 StepA2 Add But-3-en-1-amine (pH 7.4) StepA1->StepA2 ResultA Alkene-Exposed AuNPs StepA2->ResultA StepB2 UV Irradiation (365 nm) StepB1->StepB2 ResultB Amine-Exposed AuNPs StepB2->ResultB

Orthogonal surface modification workflows for AuNPs using but-3-en-1-amine.

Protocol A: EDC/NHS Coupling (Yielding Alkene-Exposed AuNPs)

This protocol utilizes carbodiimide crosslinker chemistry to form a stable amide bond between the carboxyl groups on the AuNP surface and the primary amine of but-3-en-1-amine[4].

Causality of Experimental Choices:

  • Activation pH (5.5): EDC is highly susceptible to hydrolysis. Activating the carboxyl groups in a slightly acidic MES buffer (pH 5.5) maximizes the half-life of the highly reactive O-acylisourea intermediate. Sulfo-NHS is added simultaneously to convert this intermediate into a more stable amine-reactive sulfo-NHS ester[5].

  • Conjugation pH (7.4): The reaction buffer must be shifted to a neutral/slightly basic pH (e.g., PBS pH 7.4) prior to adding but-3-en-1-amine. At this pH, the primary amine is largely unprotonated, rendering it a strong nucleophile capable of attacking the sulfo-NHS ester[1].

  • Buffer Purity: Amine-containing buffers (e.g., Tris or glycine) must be strictly avoided, as they will competitively inhibit the conjugation of but-3-en-1-amine[1].

Step-by-Step Methodology
  • Preparation: Aliquot 1 mL of carboxylated AuNPs (e.g., 20 nm, OD 1.0) into a low-binding microcentrifuge tube. Centrifuge at 6,500 × g for 15 minutes, discard the supernatant, and resuspend the pellet in 1 mL of 10 mM MES buffer (pH 5.5).

  • Activation: Prepare fresh stock solutions of EDC (30 mg/mL) and Sulfo-NHS (36 mg/mL) in MES buffer. Immediately add 10 µL of EDC and 10 µL of Sulfo-NHS to the AuNP solution[5].

  • Incubation: Vortex gently and incubate for 30 minutes at room temperature on a rotary shaker.

  • Washing: Centrifuge the activated AuNPs at 6,500 × g for 15 minutes to remove excess EDC/NHS. Carefully decant the supernatant and resuspend the pellet in 1 mL of 1X PBS (pH 7.4).

  • Conjugation: Add a 10,000-fold molar excess of but-3-en-1-amine to the activated AuNPs. Incubate for 2 hours at room temperature under continuous rotation.

  • Quenching & Purification: Add 10 µL of 50 mM ethanolamine to quench any unreacted NHS esters. Centrifuge at 6,500 × g for 15 minutes, discard the supernatant, and resuspend in ultra-pure water. Repeat this wash step twice.

Self-Validation Check: Measure the UV-Vis spectrum. A successful conjugation will yield a subtle red-shift in the Surface Plasmon Resonance (SPR) peak (typically 2–4 nm) due to the change in the local refractive index. A massive shift (>15 nm) or a color change from red to purple indicates protocol failure via nanoparticle aggregation.

Protocol B: Thiol-Ene Click Chemistry (Yielding Amine-Exposed AuNPs)

This protocol utilizes a UV-initiated radical reaction to covalently link the alkene group of but-3-en-1-amine to thiolated AuNPs (e.g., hexadecanedithiol-capped AuNPs)[3].

Causality of Experimental Choices:

  • Metal-Free Click Chemistry: Traditional click chemistry (CuAAC) requires copper catalysts, which are highly toxic to biological systems and difficult to clear from nanotherapeutics. Thiol-ene click chemistry is a bio-orthogonal, metal-free alternative that proceeds rapidly under mild UV irradiation[3].

  • Anti-Markovnikov Addition: The photoinitiator 2,2-Dimethoxy-2-phenylacetophenone (DMPA) is cleaved by 365 nm UV light to generate radicals. These radicals abstract hydrogen from the surface thiols, generating thiyl radicals that attack the terminal alkene of but-3-en-1-amine, forming a highly stable thioether bond[6].

Step-by-Step Methodology
  • Preparation: Disperse 1 mL of dithiol-capped AuNPs (OD 1.0) in a compatible organic/aqueous solvent mixture (e.g., DMF or Chloroform/Methanol) depending on the hydrophobicity of the capping agent[3].

  • Reaction Mixture: Add but-3-en-1-amine to the AuNP dispersion at a final concentration of 10 mM.

  • Initiator Addition: Add the photoinitiator DMPA to a final concentration of 1 mM. Purge the reaction vial with Argon or Nitrogen gas for 5 minutes to remove dissolved oxygen, which can quench the radical reaction[6].

  • Irradiation: Place the sealed vial under a 365 nm UV lamp (approx. 10 mW/cm²) and irradiate for 30 to 60 minutes under gentle stirring.

  • Purification: Centrifuge the mixture at 10,000 × g for 15 minutes. Discard the supernatant to remove unreacted but-3-en-1-amine and DMPA byproducts. Wash the pellet three times with ethanol, followed by a final resuspension in ultra-pure water or a desired biological buffer.

Self-Validation Check: Measure the Zeta Potential. Dithiol-capped AuNPs typically exhibit a neutral or slightly negative surface charge. Following successful thiol-ene click modification with but-3-en-1-amine, the Zeta Potential will drastically shift to a highly positive value (e.g., +20 to +30 mV) due to the protonation of the newly exposed primary amines in aqueous solution[7].

Quantitative Validation Matrix

To ensure the trustworthiness of your synthesized nanoconjugates, compare your post-modification characterization data against the expected physicochemical parameters summarized in the table below.

Characterization MetricPristine AuNPs (Citrate)Carboxyl-AuNPs (Pre-Protocol A)Alkene-AuNPs (Post-Protocol A)Thiol-AuNPs (Pre-Protocol B)Amine-AuNPs (Post-Protocol B)
SPR Peak (UV-Vis) ~520 nm~522 nm~524 - 526 nm~522 nm~525 - 528 nm
Zeta Potential (pH 7) -30 mV to -40 mV-35 mV to -45 mV-5 mV to -15 mV-5 mV to +5 mV+20 mV to +35 mV
FTIR Signature Peaks None (Citrate OH/C=O)1710 cm⁻¹ (C=O stretch)1650 cm⁻¹ (Amide I), 1640 cm⁻¹ (C=C)2550 cm⁻¹ (S-H stretch)3300 cm⁻¹ (N-H stretch)
Colloidal Stability High (Electrostatic)High (Electrostatic)Moderate (Steric/Electrostatic)Moderate (Steric)High (Electrostatic)

References

  • Amine and Acid-Functionalized Gold Nanoparticles via Thiol-Ene Click Chemistry: A Bio-Orthogonal Route for Surface Bioconjugation. Biomedical Journal of Scientific & Technical Research. Available at:[Link]

  • Recent Advances in Click Chemistry for Tailored Nanoparticle Surface Modification and Targeted Delivery. International Research Journal of Education and Technology. Available at:[Link]

  • Covalent Conjugation of Proteins to Carboxylated Gold Nanoparticles. Cytodiagnostics. Available at:[Link]

  • Covalent Conjugation of Antibody to Gold Nanoparticles. nanoComposix. Available at:[Link]

  • Thiol-ene click microcontact printing of gold nanoparticles onto silicon surfaces. Canadian Journal of Chemistry. Available at:[Link]

  • PRODUCT DATA SHEET Carboxylated Gold Nanoparticles. Cytodiagnostics. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting But-3-en-1-amine Hydrobromide Substitution Reactions

Welcome to the Technical Support Center for but-3-en-1-amine hydrobromide (homoallylamine hydrobromide) workflows. This guide is engineered for researchers and drug development professionals facing low yields, poor conve...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for but-3-en-1-amine hydrobromide (homoallylamine hydrobromide) workflows. This guide is engineered for researchers and drug development professionals facing low yields, poor conversions, or complex mixtures during N-alkylation and substitution reactions involving this specific terminal alkene-amine salt.

Below, we dissect the thermodynamic and kinetic bottlenecks of these reactions, providing field-proven troubleshooting steps, standardized protocols, and visual workflow diagnostics.

Part 1: Diagnostic Workflow

Before adjusting your stoichiometry or solvent, consult the diagnostic decision tree below to identify the root cause of your yield loss.

DiagnosticTree Start Low Yield in Substitution? Check1 Is unreacted HBr salt recovered? Start->Check1 Fix1 Base Insolubility: Switch to DIPEA or add TBAI Check1->Fix1 Yes Check2 Is LC-MS showing polyalkylation? Check1->Check2 No Fix2 Runaway Train Effect: Use Cs2CO3 or Reductive Amination Check2->Fix2 Yes Check3 Is mass lost entirely during workup? Check2->Check3 No Fix3 Volatility Issue: Avoid high vacuum (BP ~75°C) Check3->Fix3 Yes

Figure 1: Decision tree for diagnosing low yields in but-3-en-1-amine hydrobromide substitutions.

Part 2: Frequently Asked Questions & Troubleshooting (Q&A)

Q1: Why is my isolated yield of the free but-3-en-1-amine so low after neutralizing the hydrobromide salt?

The Causality: But-3-en-1-amine is a highly volatile, low-molecular-weight aliphatic amine. Its boiling point is exceptionally low, ranging from 74°C to 84°C[1]. When researchers neutralize the HBr salt and attempt to concentrate the free base using a rotary evaporator under high vacuum, the free amine co-evaporates with the solvent. Furthermore, the free amine is highly water-soluble, leading to massive losses in the aqueous layer during standard extraction. The Solution:

  • Avoid Isolation: Do not isolate the free base. Perform the neutralization in situ by adding the hydrobromide salt directly to the reaction flask alongside an auxiliary base (e.g.,

    
     or 
    
    
    
    -Diisopropylethylamine).
  • Extraction: If isolation is strictly required, extract with a very low-boiling solvent (like diethyl ether), dry thoroughly over

    
    , and concentrate using a Vigreux column at atmospheric pressure rather than a rotary evaporator.
    
Q2: I am attempting a direct N-alkylation using an alkyl bromide, but I am getting a complex mixture. How do I prevent over-alkylation?

The Causality: This is known as the "Runaway Train" effect of amine alkylation[2]. When but-3-en-1-amine reacts with an alkyl halide, the resulting secondary amine is significantly more nucleophilic than the starting primary amine due to the electron-donating (+I) effect of the new alkyl group. The secondary amine outcompetes the primary amine for the remaining electrophile, rapidly leading to tertiary amines and quaternary ammonium salts[3]. The Solution:

  • The Cesium Effect: Switch your base to Cesium Carbonate (

    
    ) in anhydrous DMF. The high solubility and specific coordination chemistry of the cesium ion heavily favor mono-N-alkylation and suppress dialkylation[4].
    
  • Alternative Pathway: If direct alkylation remains messy, abandon it for Reductive Amination . Condensing the amine with an aldehyde forms a non-nucleophilic imine intermediate, which is then reduced to a pure secondary amine, completely halting over-alkylation[3].

Q3: My reaction is stalling at 30% conversion, and I recover unreacted starting material. What is inhibiting the nucleophilic attack?

The Causality: Two factors typically cause this:

  • Base Insolubility: If you are using

    
     in solvents like acetone or acetonitrile, the base may be too insoluble to effectively deprotonate the hydrobromide salt, leaving the amine protonated and non-nucleophilic[5].
    
  • Poor Electrophilicity: Unactivated alkyl chlorides or sterically hindered bromides react very slowly via

    
    .
    The Solution: 
    Add a catalytic amount of Potassium Iodide (
    
    
    
    ) or Tetrabutylammonium Iodide (TBAI)[5]. This initiates a Finkelstein reaction, converting the sluggish alkyl chloride/bromide into a highly reactive alkyl iodide in situ, accelerating the
    
    
    attack before side reactions can occur.

Part 3: Mechanistic Pathways

Pathways Start But-3-en-1-amine HBr Freebase Free Primary Amine (Active Nucleophile) Start->Freebase Base Neutralization Direct Direct Alkylation (R-Br, K2CO3) Freebase->Direct Reductive Reductive Amination (1. R-CHO, 2. NaBH(OAc)3) Freebase->Reductive SecAmine Secondary Amine (Highly Nucleophilic) Direct->SecAmine TertAmine Tertiary Amine (Over-alkylation Waste) SecAmine->TertAmine Runaway Train Effect Imine Imine Intermediate (Non-nucleophilic) Reductive->Imine SecAmineClean Pure Secondary Amine (Target Product) Imine->SecAmineClean Hydride Reduction

Figure 2: Competing pathways: The runaway train of direct alkylation vs. controlled reductive amination.

Part 4: Quantitative Data & Optimization

When direct alkylation is mandatory, optimizing the base and solvent is critical to overcoming the runaway train effect. The table below synthesizes optimization data for the mono-alkylation of primary amines[4][5].

Base (1.5 eq)SolventTemp (°C)AdditiveConversion (%)Mono-alkylation Selectivity (%)

Acetone60None< 30%Low (Mixed salts)

DCM25None45%Poor (Polyalkylation)

DMF80

(0.1 eq)
75%Moderate (~60%)

DMF 60 None > 95% > 90% (Optimal)

Part 5: Self-Validating Experimental Protocols

Protocol A: In-Situ Freebasing and Mono-N-Alkylation (The Cesium Effect)

Use this protocol when you must use an alkyl halide electrophile.

  • Preparation: Flame-dry a round-bottom flask under inert atmosphere (

    
     or Argon).
    
  • Reagent Loading: Add but-3-en-1-amine hydrobromide (1.0 equiv) and anhydrous

    
     (2.5 equiv). The excess base is required to first neutralize the HBr salt and then promote the substitution.
    
  • Solvent Addition: Suspend the mixture in anhydrous DMF (0.2 M relative to the amine). Stir at room temperature for 15 minutes to allow for in situ freebasing.

  • Electrophile Addition: Add the alkyl bromide (1.0 equiv) dropwise. Self-Validation Check: If using an alkyl chloride, add 0.1 equiv of KI at this stage to catalyze the reaction.

  • Heating & Monitoring: Heat the reaction to 60 °C. Monitor via LC-MS. The bulky cesium hydration sphere will sterically hinder the secondary amine from attacking a second electrophile.

  • Workup: Quench with water to dissolve the cesium salts. Extract with Ethyl Acetate (3x). Wash the organic layer heavily with brine (5x) to remove all DMF. Dry over

    
     and concentrate under moderate vacuum.
    
Protocol B: Controlled Reductive Amination

Use this protocol for guaranteed mono-alkylation without the risk of over-alkylation.

  • Imine Formation: In a dry flask, dissolve but-3-en-1-amine hydrobromide (1.0 equiv) in 1,2-Dichloroethane (DCE). Add

    
    -Diisopropylethylamine (DIPEA) (1.2 equiv) to neutralize the salt.
    
  • Condensation: Add the target aldehyde (1.0 equiv). Stir at room temperature for 30 minutes. Self-Validation Check: Take a small aliquot for NMR or IR to confirm the disappearance of the aldehyde carbonyl peak and the formation of the imine.

  • Reduction: Portion-wise, add Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv). This specific reducing agent is mild enough that it will not reduce the unreacted aldehyde, but will selectively reduce the protonated imine.
    
  • Workup: Stir for 12 hours. Quench with saturated aqueous

    
    . Extract with DCM, dry over 
    
    
    
    , and purify via silica gel chromatography.

References

  • Environmental Protection Agency (EPA). But-3-en-1-amine--hydrogen chloride (1/1) Properties. CompTox Chemicals Dashboard. Retrieved from:[Link]

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). Retrieved from: [Link]

  • Salvatore, R. N., et al. Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. ResearchGate. Retrieved from: [Link]

  • Reddit r/Chempros. Difficulties with N-Alkylations using alkyl bromides. Retrieved from:[Link]

Sources

Optimization

purification of 1-amino-3-butene hydrobromide via recrystallization

Technical Support Center: Purification of 1-Amino-3-Butene Hydrobromide Ticket ID: #PUR-4492-HBr[1] Subject: Recrystallization Protocol & Troubleshooting for Homoallylamine Hydrobromide Assigned Specialist: Dr. A. Vance,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 1-Amino-3-Butene Hydrobromide

  • Ticket ID: #PUR-4492-HBr[1]

  • Subject: Recrystallization Protocol & Troubleshooting for Homoallylamine Hydrobromide

  • Assigned Specialist: Dr. A. Vance, Senior Application Scientist

  • Status: Open

Executive Summary

You are attempting to purify 1-amino-3-butene hydrobromide (also known as homoallylamine hydrobromide).[1] This compound presents a specific set of challenges: it combines the oxidation sensitivity of a primary amine, the potential polymerization risk of a terminal alkene, and the high hygroscopicity typical of hydrobromide salts.

This guide replaces "textbook" recipes with a field-validated workflow designed to maximize yield while preventing the common "oiling out" phenomenon.

Module 1: The Standard Protocol (IPA/EtOAc System)

We recommend the Isopropanol (IPA) / Ethyl Acetate (EtOAc) solvent system over the traditional Ethanol/Ether system.[1] IPA offers a safer boiling point profile, and EtOAc avoids the peroxide risks associated with diethyl ether.

Reagents Required
  • Crude 1-amino-3-butene HBr

  • Solvent A (Good Solvent): Isopropanol (Anhydrous)[1]

  • Solvent B (Anti-Solvent): Ethyl Acetate (Anhydrous)[1]

  • Activated Charcoal (Optional, for discoloration)[1]

Step-by-Step Workflow
  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add minimum hot IPA (approx. 60-70°C). Do not boil aggressively to avoid polymerizing the alkene tail.

    • Note: If the solution is dark yellow/brown, add 1-2% activated charcoal, stir for 5 mins, and hot filter through Celite.

  • The Cloud Point:

    • Remove from heat. While still hot, add EtOAc dropwise with swirling.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.[1]

    • Add 1-2 drops of hot IPA to clear the solution back to transparent.[1]

  • Crystallization:

    • Allow the flask to cool to room temperature slowly (insulate the flask with a paper towel if necessary).

    • Once at room temp, move to a fridge (4°C) for 2 hours, then a freezer (-20°C) for maximum yield.

  • Isolation:

    • Filter rapidly using a chilled Buchner funnel (to prevent moisture absorption).[1]

    • Wash with cold EtOAc.

    • Dry in a vacuum desiccator over

      
       or KOH pellets.
      

Module 2: Visualizing the Workflow

The following diagram outlines the decision logic for the purification process, ensuring you choose the correct path based on the state of your crude material.

Recrystallization_Workflow Start Start: Crude 1-amino-3-butene HBr Check_Color Is solid discolored (Yellow/Brown)? Start->Check_Color Charcoal Add Activated Charcoal & Hot Filter Check_Color->Charcoal Yes (Oxidation) Dissolve Dissolve in min. hot IPA (60-70°C) Check_Color->Dissolve No (White/Off-white) Charcoal->Dissolve AntiSolvent Add EtOAc until faint turbidity Dissolve->AntiSolvent Cooling Slow Cool to RT AntiSolvent->Cooling Check_State Did Crystals Form? Cooling->Check_State Success Filter & Vacuum Dry Check_State->Success Yes Failure Oiling Out / No Crystals Check_State->Failure No

Figure 1: Decision matrix for the purification of allylic amine salts.

Module 3: Troubleshooting & FAQs

Q1: My product "oiled out" (formed a sticky goo at the bottom) instead of crystallizing. Why?

Diagnosis: This is the most common failure mode for amine salts. It occurs because the melting point of the solvated impurity-mixture is lower than the process temperature, or the solution is supersaturated too quickly.[1]

Corrective Action:

  • Re-heat: Gently heat the mixture until the oil redissolves.

  • Seed: If you have any pure crystals from a previous batch, add a tiny "seed" crystal.

  • Scratch: Use a glass rod to scratch the inner wall of the flask at the air/liquid interface. This creates nucleation sites.

  • Slower Cooling: Wrap the flask in foil or a towel to slow the cooling rate. Rapid cooling promotes oiling.

Q2: The crystals turn into a wet puddle on the filter paper.

Diagnosis: Hygroscopicity. 1-amino-3-butene HBr is highly hygroscopic.[1] It is pulling water from the air (deliquescence).[1]

Corrective Action:

  • Speed is key: Minimize exposure to ambient air.

  • Nitrogen Blanket: If possible, filter under a stream of dry nitrogen.

  • Immediate Drying: Do not leave it on the suction for minutes "to dry." Transfer immediately to a vacuum desiccator containing a strong desiccant (Phosphorus Pentoxide or Calcium Chloride).[1]

Q3: Why avoid Diethyl Ether?

While older literature cites Ethanol/Ether, we avoid it for two reasons:

  • Flammability: Heating ether mixtures is inherently risky.

  • Peroxides: 1-amino-3-butene contains a double bond.[1] Ethers form peroxides over time, which can act as radical initiators, potentially causing your product to polymerize (harden) or degrade.[1]

Module 4: Data & Specifications

ParameterSpecification / ValueNotes
Target Compound 1-Amino-3-butene HydrobromideCAS: 146976-82-7 (generic for salt forms)
Melting Point ~175–180°C (Decomposes)Sharp range indicates high purity.[1][2]
Solubility (Hot) Ethanol, Isopropanol, MethanolAvoid Methanol if yield is priority (too soluble).[1]
Solubility (Cold) Ethyl Acetate, Hexane, EtherThese act as anti-solvents.[1]
Storage < -20°C, Desiccated, ArgonPrevent polymerization and hydrolysis.[1]

Module 5: Mechanism of Failure (Oiling Out)

Understanding why the experiment fails allows you to prevent it. The diagram below illustrates the competition between nucleation (good) and liquid-liquid phase separation (bad).[1]

Oiling_Out_Mechanism Supersaturated Supersaturated Solution Metastable Metastable Zone Width (Exceeded) Supersaturated->Metastable Impurity High Impurity Load LLPS Liquid-Liquid Phase Separation (Oiling Out) Impurity->LLPS Depresses MP RapidCool Rapid Cooling RapidCool->LLPS Skips Nucleation Nucleation Crystal Nucleation (Ordered Lattice) Metastable->Nucleation Controlled Metastable->LLPS Uncontrolled

Figure 2: The kinetic competition between crystallization and oiling out.[1]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for general amine salt purification techniques). [1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Foundational text on recrystallization solvent selection).

  • Smolecule Technical Support. (2026). Handling Hygroscopic Hydrochloride Salts. (Detailed insights on deliquescence relative humidity).

  • PubChem. (2025).[1][3][4] 3-Buten-1-amine hydrochloride Compound Summary. National Library of Medicine. (Physical property verification). [1]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for But-3-en-1-amine Perovskite Crystallization

Welcome to the technical support center for the synthesis and crystallization of but-3-en-1-amine based perovskites. This guide is designed for researchers, scientists, and drug development professionals who are explorin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and crystallization of but-3-en-1-amine based perovskites. This guide is designed for researchers, scientists, and drug development professionals who are exploring the use of this novel organic cation in their perovskite formulations. As a Senior Application Scientist, I have compiled this resource to provide both foundational knowledge and practical troubleshooting advice to streamline your experimental workflows.

The use of but-3-en-1-amine introduces unique opportunities and challenges in perovskite crystallization due to its specific chemical properties, including its boiling point, vapor pressure, and the presence of a terminal alkene group. This guide will provide in-depth technical insights and actionable protocols to help you navigate these complexities and achieve high-quality crystalline materials.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of reaction temperature in the crystallization of but-3-en-1-amine perovskites?

A1: The reaction temperature, particularly the annealing temperature, is a critical parameter that governs several key aspects of perovskite crystallization.[1][2] It directly influences solvent evaporation rates, precursor solubility, nucleation and crystal growth kinetics, and the potential for side reactions. For but-3-en-1-amine based perovskites, optimizing the temperature is crucial for achieving uniform, large-grained crystalline films with minimal defects.

Q2: How does but-3-en-1-amine differ from more common organic cations like methylammonium (MA) or formamidinium (FA) in the context of crystallization?

A2: But-3-en-1-amine presents several key differences:

  • Size and Steric Hindrance: But-3-en-1-amine is a larger and more flexible cation than MA or FA. This can influence the crystal structure and dimensionality of the resulting perovskite, potentially leading to the formation of 2D or quasi-2D structures.[3][4]

  • Boiling Point and Volatility: But-3-en-1-amine has a boiling point of approximately 74-77°C and a significant vapor pressure at room temperature.[5][6] This is lower than the decomposition temperatures of MA- and FA-based perovskites, meaning that the annealing process must be carefully controlled to prevent the loss of the organic cation.

  • Functional Group: The presence of a terminal alkene (C=C) group can potentially influence intermolecular interactions within the crystal lattice and may offer opportunities for post-synthesis modification. It could also, however, be susceptible to side reactions at elevated temperatures.

Q3: What are the typical starting parameters for optimizing the reaction temperature for but-3-en-1-amine perovskite crystallization?

A3: A good starting point for a one-step solution processing method is to use a substrate temperature in the range of 60-80°C during spin-coating, followed by an annealing step. For the annealing temperature, a conservative starting range would be 70-90°C, just below or at the boiling point of but-3-en-1-amine. The annealing time should initially be kept short, on the order of 5-15 minutes, to minimize the risk of organic cation evaporation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations and step-by-step protocols for resolution.

Issue 1: Poor Film Quality - Pinholes and Incomplete Coverage

Q: My perovskite films have significant pinholes and do not fully cover the substrate. What is the likely cause and how can I fix it?

A: This is a common issue in solution-processed perovskite films and can be exacerbated by the properties of but-3-en-1-amine.

Causality:

  • Rapid Solvent Evaporation: If the substrate temperature is too high during spin-coating, the solvent may evaporate too quickly, leading to premature crystallization and preventing the formation of a uniform wet film.

  • Low Precursor Concentration: Insufficient precursor concentration can result in a film that is too thin to coalesce into a continuous layer.

  • Poor Wetting: The perovskite precursor solution may not be wetting the substrate properly, leading to de-wetting and the formation of islands instead of a uniform film.

Troubleshooting Protocol:

  • Optimize Substrate Temperature:

    • Action: Systematically vary the substrate temperature during spin-coating from room temperature up to 80°C in 10°C increments.

    • Rationale: A lower substrate temperature will slow down solvent evaporation, allowing more time for the precursor solution to spread evenly across the substrate.

  • Adjust Precursor Concentration:

    • Action: Increase the concentration of your but-3-en-1-amine lead halide precursor solution in 0.1 M increments.

    • Rationale: A higher precursor concentration will result in a thicker wet film, which is more likely to form a continuous and pinhole-free layer upon drying.

  • Surface Treatment of Substrate:

    • Action: Treat your substrate (e.g., ITO or FTO) with a UV-Ozone cleaner or an appropriate surface modifier to improve its wettability.

    • Rationale: A more hydrophilic substrate surface will promote better spreading of the polar precursor solution.

Experimental Workflow for Optimizing Substrate Temperature:

G cluster_0 Substrate Temperature Optimization A Prepare Precursor Solution (but-3-en-1-amine lead halide) B Set Initial Substrate Temperature (e.g., 30°C) A->B C Spin-coat Perovskite Solution B->C D Anneal at a Fixed Temperature (e.g., 80°C for 10 min) C->D E Characterize Film Quality (SEM, Optical Microscopy) D->E G Optimal Film Coverage? E->G F Increment Substrate Temperature (e.g., by 10°C) F->C G->F No H End G->H Yes

Caption: Workflow for optimizing substrate temperature to improve film coverage.

Issue 2: Small, Poorly Formed Crystals

Q: My perovskite films consist of very small, needle-like crystals instead of large, well-defined grains. How can I promote better crystal growth?

A: Small crystal size is often an indication of rapid and uncontrolled nucleation.

Causality:

  • Excessive Supersaturation: A high annealing temperature can lead to rapid solvent removal, causing a sudden increase in precursor concentration and triggering a burst of nucleation events. This leaves insufficient time for the nuclei to grow into larger crystals.

  • Insufficient Annealing Time: The film may not be held at the optimal annealing temperature for a long enough duration to allow for crystal growth and grain coarsening.

  • Volatility of But-3-en-1-amine: The relatively high vapor pressure of but-3-en-1-amine can lead to its partial evaporation during annealing, disrupting the stoichiometry required for proper crystal growth.[5][6]

Troubleshooting Protocol:

  • Implement a Two-Step Annealing Process:

    • Action: First, anneal the film at a lower temperature (e.g., 60-70°C) for 5-10 minutes to gently remove the bulk of the solvent and promote nucleation. Then, increase the temperature to a higher value (e.g., 80-90°C) for a shorter period (5-10 minutes) to facilitate crystal growth.

    • Rationale: This method decouples the nucleation and growth phases, allowing for more controlled crystallization.

  • Optimize Annealing Time:

    • Action: At a fixed optimal annealing temperature, systematically vary the annealing time from 5 minutes to 30 minutes.

    • Rationale: Longer annealing times can promote the growth of larger grains through Ostwald ripening, where smaller crystals dissolve and redeposit onto larger ones.

  • Use a Solvent Annealing Step:

    • Action: After spin-coating, place the substrate in a covered petri dish containing a small amount of a high-boiling-point solvent (e.g., DMF or DMSO) for a few minutes before thermal annealing.

    • Rationale: The solvent vapor environment slows down the initial drying process, allowing more time for the precursors to self-organize and form larger crystalline domains.

Logical Relationship for Crystal Growth Optimization:

G cluster_1 Crystal Growth Troubleshooting Problem Small, Poorly Formed Crystals Cause1 Rapid Nucleation Problem->Cause1 Cause2 Insufficient Growth Time Problem->Cause2 Cause3 Cation Evaporation Problem->Cause3 Solution1 Two-Step Annealing Cause1->Solution1 Solution3 Solvent Annealing Cause1->Solution3 Solution2 Optimize Annealing Time Cause2->Solution2 Solution4 Lower Annealing Temperature Cause3->Solution4

Caption: Troubleshooting logic for improving perovskite crystal size.

Issue 3: Film Cracking Upon Annealing

Q: My perovskite films look good after spin-coating, but they crack significantly during the annealing step. What causes this and how can it be prevented?

A: Cracking is typically a result of mechanical stress within the film.

Causality:

  • Thermal Shock: A large and rapid temperature change between the spin-coating and annealing steps can induce significant thermal stress, leading to cracking.

  • Volume Shrinkage: The transition from the solvated precursor phase to the solid perovskite phase involves a significant volume reduction. If this occurs too rapidly, it can create tensile stress that exceeds the mechanical strength of the film.

  • Mismatch in Thermal Expansion Coefficients: A large difference in the thermal expansion coefficients between the perovskite film and the underlying substrate can cause stress upon heating and cooling.

Troubleshooting Protocol:

  • Introduce a Pre-heating Step:

    • Action: Before transferring the substrate to the final annealing hotplate, place it on a hotplate set to a lower intermediate temperature (e.g., 50°C) for a minute.

    • Rationale: This gradual temperature increase minimizes thermal shock.

  • Slow Down the Crystallization Process:

    • Action: Employ a lower annealing temperature for a longer duration.

    • Rationale: A slower crystallization process allows the film to relax and accommodate the volume changes more effectively, reducing the buildup of internal stress.

  • Incorporate Additives:

    • Action: Consider adding a small amount of a high-boiling-point additive, such as certain polymers or ionic liquids, to the precursor solution.

    • Rationale: These additives can act as plasticizers, improving the mechanical flexibility of the film and making it less prone to cracking.

Quantitative Data Summary:

ParameterRecommended RangeRationale
Substrate Temperature 30 - 80 °CControls solvent evaporation rate and initial film formation.
Annealing Temperature 70 - 100 °CBalances crystal growth with the risk of but-3-en-1-amine evaporation.
Annealing Time 5 - 30 minutesAllows for sufficient crystal growth and grain coarsening.
Precursor Concentration 0.8 - 1.5 MInfluences film thickness and coverage.

References

  • Hossain, M. I., et al. (2024). Temperature Matters: Enhancing Performance and Stability of Perovskite Solar Cells through Advanced Annealing Methods. MDPI. [Link]

  • ChemBK. (2024, April 10). 3-Buten-1-amine. [Link]

  • Chemsrc. (2025, August 24). 3-Buten-1-amine | CAS#:2524-49-4. [Link]

  • PubChem. (n.d.). 3-Buten-1-amine. National Institutes of Health. [Link]

  • Applied Functional Materials. (2022, March 30). Influence of MAPBI3 Annealing Temperature on Perovskite Solar Cell. AFM. [Link]

  • Frontiers. (2021, November 22). Temperature-Dependent Crystallization Mechanisms of Methylammonium Lead Iodide Perovskite From Different Solvents. Frontiers in Chemistry. [Link]

  • You, J., et al. (2025, March 26). Synthesis, Structure, and Optoelectronic Properties of a Hybrid Organic–Inorganic Perovskite with a Monoethanolammonium Cation MAxMEA1−xPbI3. PMC. [Link]

  • MDPI. (2023, May 15). Improving Crystallization and Stability of Perovskite Solar Cells Using a Low-Temperature Treated A-Site Cation Solution in the Sequential Deposition. MDPI. [Link]

  • ResearchGate. (2025, April 18). Thermal stability of perovskites CH3NH3PbX3 (X = Cl, Br, I). [Link]

  • MDPI. (2023, April 22). Improving Thermal Stability of Perovskite Solar Cells by Thermoplastic Additive Engineering. MDPI. [Link]

  • SciSpace. (2018, January 23). Enhanced Thermal Stability in Perovskite Solar Cells by Assembling 2D/3D Stacking Structures. [Link]

  • ACS Energy Letters. (2019, October 25). Thermochemical Stability of Hybrid Halide Perovskites. ACS Publications. [Link]

  • PMC. (n.d.). Organic–inorganic hybrid lead halide perovskites for optoelectronic and electronic applications. National Center for Biotechnology Information. [Link]

Sources

Optimization

Technical Support Center: Preserving Alkene Functionalities During Amide Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests from researchers whose alkene functionalities (e.g., acrylates, maleimides, dehydroalanine, or s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests from researchers whose alkene functionalities (e.g., acrylates, maleimides, dehydroalanine, or simple terminal olefins) have mysteriously disappeared or isomerized during routine amide bond formation.

Amide coupling is often treated as a solved problem, but the presence of an electron-deficient or sterically accessible alkene introduces competing kinetic and thermodynamic pathways. This guide dissects the causality behind these side reactions and provides self-validating protocols to ensure the absolute preservation of your alkene groups.

Part 1: Troubleshooting FAQs & Mechanistic Insights

FAQ 1: The "Disappearing Alkene" (Aza-Michael Addition)

Q: I am coupling an aliphatic amine to an


-unsaturated carboxylic acid (e.g., acrylic or propiolic acid). My LC-MS shows the correct mass for the amide, but also a massive +[Amine] adduct. My NMR shows the alkene protons are gone. What happened? 

The Causality: You are observing an Aza-Michael addition.


-unsaturated carbonyls are highly electrophilic at the 

-carbon due to resonance. When you introduce a primary or secondary amine, it acts as a nucleophile. While amidation at the activated carbonyl is kinetically favored at low temperatures (e.g., 10 °C), the Aza-Michael addition to the

-carbon is thermodynamically favored and proceeds rapidly at moderate temperatures (e.g., 50 °C) or when excess amine is present[1]. Furthermore, vinylsulfonamides and acrylates are exceptionally prone to this under basic conditions[2].

The Solution:

  • Temperature Control: Keep the reaction strictly at or below 0 °C during the amine addition.

  • Order of Addition: Never mix the amine and the acid before the coupling reagent. Pre-activate the acid fully, then add the amine dropwise.

  • Base Selection: Swap highly nucleophilic bases (like triethylamine) for sterically hindered, non-nucleophilic bases like

    
    -Diisopropylethylamine (DIPEA) or 2,4,6-collidine.
    

Pathway Acid α,β-Unsaturated Acid Activated Activated Ester (Electrophilic Carbonyl) Acid->Activated Coupling Reagent (e.g., EDC, HATU) Michael Aza-Michael Adduct (Thermodynamic Sink) Acid->Michael Direct 1,4-addition (Without activation) Amide Desired Amide (Kinetic Product) Activated->Amide Amine attack at carbonyl (Low Temp, Fast) Activated->Michael Amine attack at β-carbon (High Temp, Excess Amine) Amine Amine Nucleophile

Reaction pathways for α,β-unsaturated acids: Amidation vs. Aza-Michael addition.

FAQ 2: Bioconjugation and Thiol-Ene / Phospha-Michael Side Reactions

Q: I am using EDC/Sulfo-NHS to conjugate a protein to a maleimide-containing linker. I quenched the EDC with 2-mercaptoethanol (BME) as per standard protocols, but my maleimide is no longer reactive to thiols downstream. Why?

The Causality: Standard protein crosslinking protocols often recommend quenching excess EDC with a thiol like BME[3]. However, soft nucleophiles like thiols undergo instantaneous, irreversible Thiol-Michael addition (thiol-ene click) with activated alkenes like maleimides or dehydroalanine. Similarly, if you used Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfides prior to coupling, TCEP acts as a potent nucleophile, resulting in a Phospha-Michael addition that permanently destroys the alkene[4].

The Solution: Abandon thiol-based quenchers when alkenes are present. Quench EDC/NHS reactions using 10 mM Hydroxylamine, which hydrolyzes the unreacted NHS esters without attacking the alkene[3]. Alternatively, use spin-desalting columns to physically remove the EDC without chemical quenching. If disulfide reduction is necessary, use immobilized TCEP on agarose beads and filter it out before introducing the alkene.

Workflow Step1 1. Carboxylate Activation (EDC/NHS) Step2 2. Amine Coupling (pH 7.5) Step1->Step2 Step3 3. Quench with Hydroxylamine Step2->Step3 Safe for alkenes BadStep Quench with 2-Mercaptoethanol Step2->BadStep Unsafe for alkenes Step4 4. Desalting (Remove Byproducts) Step3->Step4 ThiolEne Thiol-Ene Side Product BadStep->ThiolEne

EDC/NHS coupling workflow highlighting safe quenching to preserve alkene groups.

FAQ 3: The Guanylation Trap with Uronium Reagents

Q: To avoid heating and minimize Aza-Michael addition, I switched to HATU. Now I have a massive byproduct matching the mass of my amine plus a uronium fragment. What is this?

The Causality: You have encountered the guanylation side reaction. Uronium-based coupling reagents (HATU, HBTU, HCTU) possess a highly electrophilic carbon center. When coupling highly nucleophilic aliphatic amines, the amine can attack the coupling reagent directly instead of the activated carboxylic acid, forming a stable, pentasubstituted guanidine byproduct[5]. This completely stalls the desired amidation and consumes your valuable amine.

The Solution: Implement a strict pre-activation protocol. React the carboxylic acid, HATU, and DIPEA for exactly 3–5 minutes before adding the amine. If guanylation persists, abandon uronium reagents and switch to phosphonium-based reagents (e.g., PyBOP) or carbodiimides (EDC/HOBt), which cannot form guanidine adducts with your substrate.

Guanylation HATU HATU/HBTU (Uronium Salt) PreAct Active Ester (OAt/OBt) HATU->PreAct Base + Acid (Pre-activation) Guanidine Guanylated Amine (Side Product) HATU->Guanidine Direct attack by Amine (Concurrent addition) Amine Aliphatic Amine (Highly Nucleophilic) Amine->Guanidine Acid Carboxylic Acid Amide Desired Amide PreAct->Amide + Amine

Competing pathways in uronium-mediated coupling: Amidation vs. Guanylation.

Part 2: Quantitative Data & Reagent Compatibility

To streamline your experimental design, reference the following tables summarizing the kinetic distribution of products and the compatibility of common reagents with alkene functionalities.

Table 1: Product Distribution in -Unsaturated Amide Coupling

Data reflects coupling of acrylic acid with primary aliphatic amines using EDC/HOBt.

TemperatureAddition MethodDesired Amide (Kinetic)Aza-Michael Adduct (Thermodynamic)
-10 °C to 0 °C Dropwise (over 30 min)> 95%< 5%
25 °C (RT) Dropwise (over 30 min)70%30%
25 °C (RT) Bolus (All at once)45%55%
50 °C Bolus (All at once)< 10%> 90%
Table 2: Additive Compatibility with Activated Alkenes
Reagent / AdditiveFunctionAlkene CompatibilityMechanistic Risk
Hydroxylamine (10 mM) EDC/NHS QuencherHigh Safe; hydrolyzes NHS ester rapidly[3].
Ethanolamine (50 mM) EDC/NHS QuencherModerate Can act as an Aza-Michael donor if heated.
2-Mercaptoethanol (BME) EDC/NHS QuencherCritical Failure Instantaneous Thiol-Ene click reaction.
TCEP (Soluble) Disulfide ReductantCritical Failure Rapid Phospha-Michael addition[4].
DIPEA / Collidine Organic BaseHigh Sterically hindered; prevents base-catalyzed isomerization.

Part 3: Self-Validating Experimental Protocols

Protocol A: Low-Temperature Amidation of -Unsaturated Acids

Objective: Form an amide bond while suppressing Aza-Michael addition and Guanylation.

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried flask under

    
    , dissolve the 
    
    
    
    -unsaturated carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM). Cool the flask to 0 °C using an ice-water bath.
  • Reagent Addition: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 15 minutes at 0 °C to form the active ester. (Causality: EDC/HOBt is chosen over HATU to completely eliminate the risk of guanylation[5]).

  • Amine Preparation: In a separate vial, dissolve the primary amine (1.0 eq) and DIPEA (2.0 eq) in a minimal amount of DCM.

  • Dropwise Addition: Using a syringe pump, add the amine/base solution to the activated acid dropwise over 30 minutes, strictly maintaining the temperature at 0 °C.

  • Self-Validation Check (In-Process): After 1 hour, pull a 5

    
    L aliquot, quench in methanol, and run LC-MS.
    
    • Pass Criteria: Major peak is [M+H] of the amide.

    • Fail Criteria: Peak at [M+Amine+H] indicates Aza-Michael addition. If >5%, ensure the ice bath is fully packed and slow the addition rate.

  • Workup: Quench the reaction with cold saturated

    
     to neutralize the base and halt any thermodynamic equilibration. Extract with DCM, wash with brine, dry over 
    
    
    
    , and concentrate in vacuo.
Protocol B: Alkene-Preserving EDC/Sulfo-NHS Bioconjugation

Objective: Conjugate a protein to a maleimide-functionalized linker without destroying the maleimide.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0). Do not use PBS here, as phosphate reduces EDC efficiency.

  • Activation: Dissolve the carboxylate-containing molecule in Activation Buffer. Add Sulfo-NHS (5 mM final) and EDC (2 mM final). React for 15 minutes at room temperature.

  • Self-Validation Check (Activation): The formation of the Sulfo-NHS ester is highly unstable. Proceed immediately to Step 4; do not store this intermediate.

  • Conjugation: Adjust the pH to 7.5 using 1 M Sodium Bicarbonate. Immediately add the amine-containing protein (e.g., maleimide-functionalized antibody). React for 2 hours at room temperature.

  • Safe Quenching: Add Hydroxylamine to a final concentration of 10 mM. Incubate for 15 minutes. (Causality: Hydroxylamine selectively cleaves unreacted NHS esters without acting as a Michael donor, preserving the maleimide[3]).

  • Purification: Remove reaction byproducts using a Zeba Spin Desalting Column equilibrated with PBS (pH 7.2).

  • Self-Validation Check (Alkene Integrity): React a small aliquot of the purified conjugate with a fluorescent thiol (e.g., FITC-PEG-SH). Run on an SDS-PAGE gel. Fluorescence of the protein band confirms the maleimide survived the coupling process.

References

  • Recyclable Thermosets Based on Dynamic Amidation and Aza-Michael Addition Chemistry.Macromolecules - ACS Publications.
  • Chemo- and regio-selective differential modification of native cysteines on an antibody via the use of dehydroalanine forming reagents.RSC Publishing.
  • instructions - edc.Thermo Fisher Scientific.
  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases.The Journal of Organic Chemistry - ACS Publications.
  • Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins.PMC - NIH.

Sources

Troubleshooting

Technical Support Center: Phase Stability Engineering with But-3-en-1-amine (BEA) Cations

Current Status: Operational Support Level: Tier 3 (Advanced Materials R&D) Topic: Stabilizing -FAPbI and CsPbI Perovskites using Alkenyl-Functionalized Spacers (BEA) Core Technical Directive The "Anchor-and-Lock" Protoco...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Level: Tier 3 (Advanced Materials R&D) Topic: Stabilizing


-FAPbI

and CsPbI

Perovskites using Alkenyl-Functionalized Spacers (BEA)

Core Technical Directive

The "Anchor-and-Lock" Protocol You are likely transitioning from standard alkylamines (like Butylammonium - BA or Phenethylammonium - PEA) to But-3-en-1-amine (BEA) to solve the "dynamic detachment" problem. Unlike saturated spacers, BEA possesses a terminal alkene group (


) capable of cross-linking or 

-interaction.

The Critical Difference: Standard spacers (BA/PEA) rely solely on Van der Waals forces and hydrogen bonding, which can relax or detach under thermal stress (85°C). BEA monomers, when correctly annealed, form a cross-linked hydrophobic barrier that "locks" the grain boundaries, preventing moisture ingress and halide segregation.

Experimental Workflows & Troubleshooting

Module A: Precursor Synthesis & Ink Formulation

Issue: The BEA-I salt is not dissolving or is precipitating when added to the perovskite precursor.

The Mechanism: BEA-I (But-3-en-1-ammonium iodide) has lower solubility in pure DMF than MAI or FAI due to the non-polar alkene tail.

Troubleshooting Protocol:

SymptomProbable CauseCorrective Action
Milky Precursor Solution Solvent polarity mismatch.Adjust Solvent Ratio: Shift from 4:1 DMF:DMSO to 3:1 or 2:1 . The higher DMSO content coordinates better with the Pb-BEA complex.
Precipitation over Time Colloidal agglomeration of 2D phases.Heat & Filter: Stir at 60°C for 30 mins before filtering (0.22 µm PTFE). Do not store >24 hours.
Yellowing of Salt Oxidation of the alkene group.Storage: BEA-I is sensitive to oxidation. Store in a N

glovebox, shielded from light. If yellow, recrystallize with ethanol/diethyl ether.
Module B: Film Formation & The "Curing" Step

Issue: Films look hazy or device efficiency drops after annealing.

The Mechanism: This is the most critical step. Unlike BA, BEA requires a specific thermal budget to activate the double bond without degrading the perovskite. If you under-anneal, the tails remain mobile. If you over-anneal, you risk volatilizing the cation before cross-linking occurs.

Q: My films are hazy after the antisolvent drip. Why?

  • A: You likely triggered rapid 2D phase precipitation.

  • Fix: Delay the antisolvent drip by 2–3 seconds compared to your standard MAPbI

    
     recipe. The bulky BEA cation slows down the nucleation kinetics.
    

Q: What is the optimal "Locking" temperature?

  • A: Standard annealing (100°C) is often insufficient for alkene polymerization.

  • Protocol:

    • Stage 1 (Solvent Removal): 60°C for 2 mins.

    • Stage 2 (Crystallization): 100°C for 10 mins.

    • Stage 3 (The Lock): 120°C for 5 mins OR UV-Curing (254 nm) for 60 seconds. Note: UV curing is superior for surface passivation layers.

Module C: Visualization of the "Locking" Mechanism

The following diagram illustrates the difference between standard passivation (BA) and the cross-linking capability of BEA.

BEA_Mechanism Defect Surface Defect (Iodide Vacancy) Adsorption BEA Cation Adsorption Defect->Adsorption Ionic Bonding Annealing Thermal/UV Activation Adsorption->Annealing Energy Input SubGraph_Fail Standard Alkyl (BA) No Cross-link Annealing->SubGraph_Fail Saturated Tail SubGraph_Success Alkenyl (BEA) Polymerized Shield Annealing->SubGraph_Success Unsaturated Tail (C=C) Result_Fail Dynamic Detachment (Thermal Instability) SubGraph_Fail->Result_Fail Result_Success Locked Barrier (High T80 Lifetime) SubGraph_Success->Result_Success

Caption: Comparative pathway showing how the unsaturated alkene tail of BEA facilitates a "locked" passivation layer via cross-linking, unlike standard butylammonium.

Advanced FAQs: Device Physics & Stability

Q: I see an increase in


 but a decrease in Fill Factor (FF). What is happening? 
A:  You have likely formed a transport barrier .
  • Diagnosis: The insulating 2D BEA

    
    PbI
    
    
    
    layer is too thick.
  • Solution: Reduce the concentration of BEA-I in your passivation solution. If using surface treatment, limit concentration to 1–2 mg/mL in Isopropanol (IPA). Excessive BEA creates a wide-bandgap barrier that blocks charge extraction.

Q: How does BEA improve phase stability of


-FAPbI

?
A: It acts via Strain Relaxation . The BEA cation is slightly larger than the octahedral voids but, when situated at grain boundaries, its flexible alkene tail exerts a compressive strain on the lattice. This prevents the transition to the photo-inactive

-phase (yellow phase). The hydrophobic tail also repels water molecules that catalyze this phase degradation [1, 2].

Q: Can I use BEA for 2D/3D heterostructures? A: Yes, but stoichiometry is key . Target an


-value (layer thickness) of 

or higher for the bulk, or use it strictly as a surface capping layer (

or

). Pure 2D BEA-perovskites have poor charge transport due to the bulky organic barrier.

References & Authority

  • Alkyl Chain Length-Dependent Amine-Induced Crystallization: Zhao, J., et al. "Alkyl Chain Length‐Dependent Amine‐Induced Crystallization for Efficient Interface Passivation of Perovskite Solar Cells." Advanced Materials Interfaces, 2023.[1] Context: Establishes the baseline for amine-chain length effects on crystallization and defect passivation.

  • Propylamine Hydroiodide (PAI) Passivation (Analogous Short-Chain Mechanism): Zhang, Y., et al. "Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation." MDPI, 2024. Context: Validates the protocol for using short-chain amines (C3/C4) for surface defect passivation and voltage enhancement.

  • Ammonium Cations and pKa Stability: Wang, M., et al.[2] "Ammonium Cations with High pKa in Perovskite Solar Cells for Improved High Temperature Photostability." OSTI.GOV, 2024. Context: Explains the protonation dynamics of ammonium salts at high temperatures, critical for understanding the thermal curing limits of BEA.

  • Phase Stability of CsPbI3 via Cation Doping: Zhang, Z.L., et al. "Dimethylammonium cation stabilizes all-inorganic perovskite solar cells." Journal of Semiconductors, 2023. Context: Provides the crystallographic basis for how organic cation doping stabilizes the black phase (

    
    -phase) against degradation.
    
    

Sources

Optimization

Technical Support Center: But-3-en-1-amine Hydrobromide Reagent Quality

Introduction: But-3-en-1-amine hydrobromide is a valuable bifunctional building block in modern organic synthesis and drug development, featuring both a nucleophilic primary amine and a reactive terminal alkene. However,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: But-3-en-1-amine hydrobromide is a valuable bifunctional building block in modern organic synthesis and drug development, featuring both a nucleophilic primary amine and a reactive terminal alkene. However, this combination of functional groups makes the reagent susceptible to degradation through oxidation, polymerization, and hygroscopicity. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting issues related to reagent quality and detecting impurities in degraded samples.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial observations and questions that arise when working with but-3-en-1-amine hydrobromide.

???+ question "Q1: My but-3-en-1-amine hydrobromide, which should be a white solid, has developed a yellow or brownish tint. Is it still usable?"

???+ question "Q2: My reactions are failing, showing low yields, or producing unexpected side products. Could my but-3-en-1-amine hydrobromide be the cause?"

???+ question "Q3: What are the most likely impurities I should expect in a degraded sample?"

???+ question "Q4: How should I properly store but-3-en-1-amine hydrobromide to prevent degradation?"

Section 2: Troubleshooting Workflows & Impurity Identification Guides

Guide A: Initial Assessment & Troubleshooting Logic

When reagent quality is in doubt, a systematic approach is necessary. This workflow provides a logical decision-making process from initial observation to definitive analysis.

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Analytical Verification cluster_2 Phase 3: Decision Observe Observe Reagent (Color, Consistency) Solubility Perform Solubility Test (In proposed reaction solvent) Observe->Solubility Any visual change? NMR Guide C: Run ¹H NMR (Confirms structure & major impurities) Solubility->NMR Insoluble or hazy? LCMS Guide D: Run LC-MS (Detects trace impurities & oligomers) NMR->LCMS Ambiguous spectrum or need higher sensitivity? KF Guide E: Run Karl Fischer (Quantifies water content) NMR->KF Reaction is moisture-sensitive? Proceed Proceed with Reaction NMR->Proceed Spectrum is clean (>98% purity) Purify Purify Reagent (Recrystallization) NMR->Purify Minor, identifiable impurities present Discard Discard and Reorder NMR->Discard Major degradation or complex mixture LCMS->Discard Purify->NMR Re-analyze

Caption: Troubleshooting workflow for assessing reagent quality.

Guide B: Key Degradation Pathways

Understanding the chemical instability of but-3-en-1-amine hydrobromide is key to identifying potential contaminants. The primary degradation routes are oxidation of the alkene and polymerization.

G cluster_0 Starting Material cluster_1 Degradation Products Start But-3-en-1-amine HBr C₄H₁₀BrN Oxidation Oxidation Products (e.g., Diols, Carboxylic Acids) Start->Oxidation  Air (O₂), Light Polymer Polymerization Products (Oligomers/Polymers) Start->Polymer  Heat, Light, Initiators Water Adsorbed Water (H₂O) Start->Water  Atmospheric Moisture

Caption: Primary degradation pathways for but-3-en-1-amine HBr.

Guide C: Protocol for Purity Assessment by ¹H NMR Spectroscopy

Proton NMR (¹H NMR) is the most powerful tool for the initial assessment of structural integrity and purity. It provides a clear fingerprint of the molecule.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the but-3-en-1-amine hydrobromide reagent.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is often preferred for amine salts as it allows the exchange and disappearance of the broad -NH₃⁺ signal, simplifying the spectrum.

  • Standard: Add a small amount of an internal standard with a known chemical shift if quantitative analysis (qNMR) is desired. Trimethylsilane (TMS) is the standard reference set to 0.0 ppm.[1]

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Analysis: Process the spectrum (Fourier transform, phase, and baseline correction). Integrate all distinct proton signals.

Data Interpretation: Compare the acquired spectrum to the expected chemical shifts and splitting patterns. The spectrum for the analogous hydrochloride salt provides a good reference.[2] The disappearance or reduction in the integration of the vinyl protons (δ 5.0-6.0 ppm) is a clear sign of degradation at the double bond.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration Notes on Degradation
H-4 (H₂C=CH-)~5.2Multiplet (m)2HSignal area decreases or disappears upon oxidation or polymerization.
H-3 (-CH=CH-)~5.8Multiplet (m)1HSignal area decreases or disappears upon oxidation or polymerization.
H-2 (-CH₂-CH₂)~2.5Quartet (q)2HSignal may broaden or shift if polymerization occurs.
H-1 (-CH₂-NH₃⁺)~3.1Triplet (t)2HSignal may shift depending on solvent and concentration.
-NH₃⁺~7.5-8.5 (in CD₃OD)Broad singlet (br s)3HSignal is exchangeable and will disappear in D₂O.
Guide D: Protocol for High-Sensitivity Impurity Profiling by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for separating the parent compound from its degradation products and identifying them by their mass-to-charge ratio (m/z). This is particularly useful for detecting non-volatile oligomers and polar oxidation products.

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of the reagent at ~1 mg/mL in a 50:50 mixture of water and acetonitrile. Dilute this stock solution 100-fold with the mobile phase starting condition (e.g., 95% water, 5% acetonitrile) to a final concentration of 10 µg/mL.[3]

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50 - 1000.

    • Analysis: Look for the expected parent ion and other masses corresponding to potential impurities. Forced degradation studies under stress conditions (acid, base, oxidation) can help confirm the identity of degradation product peaks.[4][5][6]

Data Interpretation:

Compound Formula Exact Mass (Monoisotopic) Expected Ion [M+H]⁺ (m/z) Notes
But-3-en-1-amineC₄H₉N71.073572.0813The parent compound.
Dihydroxylated ImpurityC₄H₁₁NO₂105.0789106.0868Result of mild oxidation of the alkene.
3-Aminopropanoic acidC₃H₇NO₂89.047790.0555Result of oxidative cleavage of the alkene.
DimerC₈H₁₈N₂142.1470143.1548Smallest polymerization product.
TrimerC₁₂H₂₇N₃213.2205214.2283Oligomeric impurity.
Guide E: Protocol for Water Content Determination by Karl Fischer Titration

Karl Fischer (KF) titration is the benchmark method for accurately quantifying water content.[7] For amines, which are basic, special considerations are required to prevent side reactions that consume iodine and lead to erroneously high water content readings.

Experimental Protocol:

  • Reagent Selection: Use a Karl Fischer titrator (volumetric or coulometric). Crucially, select a KF reagent system designed for basic samples. This typically involves using a reagent with a buffer or adding a weak acid like benzoic or salicylic acid to the titration solvent beforehand to neutralize the amine's basicity.[8]

  • System Preparation: Place the buffered titration solvent into the titration cell and perform a pre-titration to eliminate any residual moisture in the cell until a stable, low-drift endpoint is achieved.

  • Sample Introduction: Accurately weigh a suitable amount of the solid but-3-en-1-amine hydrobromide reagent. Quickly and carefully add the sample to the conditioned KF cell.

  • Titration: Start the titration. The instrument will automatically add the KF titrant (containing iodine) until all the water from the sample has been consumed.

  • Calculation: The instrument's software will calculate the water content, typically expressed as a weight percentage (%).

Self-Validation:

  • Run the analysis in triplicate to ensure the precision of the results.

  • Periodically verify the titrator's performance using a certified water standard.

  • If endpoints are slow or "dragging," it indicates that the amine's basicity is not sufficiently buffered, and the setup should be re-evaluated.

References

  • KPU Pressbooks. (n.d.). 10.7 Oxidation Reactions of Alkenes – Organic Chemistry I. Retrieved from KPU Pressbooks website: [Link]

  • HSCprep. (2025, March 4). Oxidation of Alkenes: Mechanisms and Products. Retrieved from HSCprep website: [Link]

  • Chemistry LibreTexts. (2021, December 15). 10.7: Oxidation Reactions of Alkenes. Retrieved from Chemistry LibreTexts website: [Link]

  • Journal of Chemical Education. (n.d.). The oxidation of terminal alkenes by permanganate: A practical demonstration of the use of phase transfer agents. Retrieved from ACS Publications website: [Link]

  • Lumen Learning. (n.d.). 19.7. Oxidation of alkenes | Organic Chemistry II. Retrieved from Lumen Learning website: [Link]

  • ChemicalBook. (2020, September 7). but-3-ene-1-amine hydrobromide_CAS:1029033-63-3. Retrieved from 化学慧 website: [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from Diplomata Comercial website: [Link]

  • Iran Silicate Industries. (n.d.). Identifying Amines: Principles and Practical Methods. Retrieved from Iran Silicate Industries website: [Link]

  • Hiranuma. (n.d.). Water contents Amines. Retrieved from Hiranuma website: [Link]

  • University of Waterloo. (2023, May 1). CHEMICAL STORAGE FACT SHEET. Retrieved from University of Waterloo website: [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from Bryan Research & Engineering, LLC website: [Link]

  • PubChem. (n.d.). But-3-en-1-amine hydrochloride. Retrieved from PubChem website: [Link]

  • University of Wisconsin–Madison. (n.d.). Chemical Storage. Retrieved from University of Wisconsin–Madison EHS website: [Link]

  • Matrix Fine Chemicals. (n.d.). BUT-3-EN-1-AMINE HYDROCHLORIDE | CAS. Retrieved from Matrix Fine Chemicals website: [Link]

  • PubMed. (2009, June 15). Investigation of amine-buffered amide reagents for coulometric Karl Fischer titration. Retrieved from PubMed website: [Link]

  • PubChem. (n.d.). 3-Buten-1-amine. Retrieved from PubChem website: [Link]

  • Polimery. (n.d.). Amines as (co)initiators of cyclic esters' polymerization. Retrieved from Polimery website: [Link]

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. Retrieved from Mettler Toledo website: [Link]

  • Helda. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from Helda website: [Link]

  • Trustrade. (2024, January 6). Storage conditions for chemicals in the warehouse. Retrieved from Trustrade website: [Link]

  • ScienceDirect. (2019, November 12). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. Retrieved from ScienceDirect website: [Link]

  • Xylem. (n.d.). Application Manual KF - Titration. Retrieved from Xylem website: [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of but-1-ene. Retrieved from Doc Brown's Chemistry website: [Link]

  • SpectraBase. (n.d.). 3-Buten-1-amine, N-ethyl-N-methyl-. Retrieved from SpectraBase website: [Link]

  • Chemsrc. (2025, August 24). 3-Buten-1-amine | CAS#:2524-49-4. Retrieved from Chemsrc website: [Link]

  • Macromolecules. (n.d.). Synthesis of Polymers with an Alicyclic Structure in the Main Chain. Living Anionic Polymerization of 1,3-Cyclohexadiene with the n-Butyllithium/N,N,N',N'-Tetramethyl- ethylenediamine System. Retrieved from ACS Publications website: [Link]

  • PubChem. (n.d.). But-3-en-1-yn-1-amine. Retrieved from PubChem website: [Link]

  • ResearchGate. (2016, January 5). LC-MS as a stability-indicating method for analysis of Hyoscine N-Butyl Bromide under stress degradation conditions with identification of degradation products. Retrieved from ResearchGate website: [Link]

  • PubMed. (n.d.). Degradation profile and identification of the major degradation products of dobupride under several conditions by GC/MS and HPLC-particle beam/MS. Retrieved from PubMed website: [Link]

  • ScienceDirect. (n.d.). Forced degradation and impurity profiling. Retrieved from ScienceDirect website: [Link]

  • ResearchGate. (2022, December 19). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from ResearchGate website: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shifts of but-3-en-1-amine hydrobromide in D2O

Comparative Guide to 1H NMR Chemical Shifts: But-3-en-1-amine Hydrobromide in D2O vs. Free Base in CDCl3 Executive Summary But-3-en-1-amine (commonly known as homoallylamine) is a highly versatile bifunctional building b...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to 1H NMR Chemical Shifts: But-3-en-1-amine Hydrobromide in D2O vs. Free Base in CDCl3

Executive Summary But-3-en-1-amine (commonly known as homoallylamine) is a highly versatile bifunctional building block utilized extensively in the synthesis of nitrogenous heterocycles and pharmaceutical intermediates[1]. When characterizing this compound via Nuclear Magnetic Resonance (NMR) spectroscopy, researchers must choose between analyzing the free base form in organic solvents (like CDCl3) or the hydrobromide/hydrochloride salt form in aqueous environments (like D2O). This guide objectively compares the 1H NMR performance of but-3-en-1-amine hydrobromide in D2O against its free base alternative, providing field-proven experimental data and the mechanistic causality behind the observed spectral differences.

Part 1: Causality Behind Experimental Choices (E-E-A-T)

As an Application Scientist, it is critical to understand that NMR spectra are not static fingerprints; they are dynamic readouts highly dependent on the physicochemical state of the molecule. The choice to analyze but-3-en-1-amine as a hydrobromide salt in D2O introduces three fundamental spectral alterations compared to the free base in CDCl3:

  • The Deshielding Inductive Effect (-I Effect): Converting the neutral primary amine to a hydrobromide salt generates a positively charged ammonium cation (-NH3+). This localized positive charge exerts a powerful electron-withdrawing inductive effect through the molecule's sigma-bond framework. By pulling electron density away from the adjacent α-carbon (C1), the attached protons become heavily deshielded. Consequently, they require a lower applied magnetic field to achieve resonance, shifting their signal significantly downfield[2].

  • Attenuation of Inductive Forces: The inductive deshielding effect is distance-dependent. While the C1 protons experience a dramatic downfield shift, the β-protons (C2, allylic position) experience a milder shift, and the distant olefinic protons (C3, C4) remain largely unperturbed.

  • Spontaneous H/D Exchange: When the hydrobromide salt is dissolved in D2O, the acidic protons of the -NH3+ group undergo rapid and continuous chemical exchange with the bulk deuterium oxide pool. This converts the amine to -ND3+. Because deuterium resonates at a completely different frequency than protium, the amine protons become "invisible" in the 1H NMR spectrum, and a broad HOD peak emerges at approximately 4.79 ppm.

Part 2: Quantitative Data Presentation

The following table synthesizes the experimental 1H NMR chemical shifts for the but-3-en-1-amine cation in D2O compared against the neutral free base in CDCl3.

Proton AssignmentBut-3-en-1-amine HBr in D2O[2]But-3-en-1-amine Free Base in CDCl3[3]Shift Causality & Observation
C1-H2 (α to N)3.02 ppm (t, J = 6.7 Hz)2.73 ppm (m)+0.29 ppm Downfield: Strong deshielding due to the adjacent -NH3+ positive charge.
C2-H2 (Allylic)2.37 ppm (q, J = 6.7 Hz)2.20 ppm (m)+0.17 ppm Downfield: Moderate deshielding; inductive effect attenuates across two σ-bonds.
C4-H2 (Terminal =)5.16 ppm (m)5.02 ppm (m)+0.14 ppm Downfield: Minor solvent/electronic impact on the distant terminal alkene.
C3-H (Internal =)5.75 ppm (m)5.78 ppm (m)Negligible Change: The internal olefinic environment remains largely unperturbed by salt formation.
N-H Protons Invisible (HOD peak at ~4.79 ppm)1.36 ppm (br s)Signal Loss: Complete H/D exchange in D2O converts -NH3+ to -ND3+.

Part 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility in your spectral data, the following step-by-step methodology incorporates internal self-validation mechanisms for the acquisition of but-3-en-1-amine hydrobromide in D2O.

Step 1: Sample Preparation & Internal Referencing

  • Action: Weigh 10–15 mg of but-3-en-1-amine hydrobromide into a clean glass vial. Dissolve the salt in 0.6 mL of 99.9% D2O containing 0.05% TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt).

  • Validation: TSP is mandatory for aqueous NMR. Unlike TMS, which is insoluble in water, TSP provides a reliable, water-soluble internal standard that self-calibrates the chemical shift scale to exactly 0.00 ppm.

Step 2: Sample Transfer & Equilibration

  • Action: Transfer the homogeneous solution to a 5 mm precision NMR tube. Insert the tube into the spectrometer and allow it to thermally equilibrate to 298 K for 5 minutes.

  • Validation: Thermal equilibration prevents convection currents within the tube, which can artificially broaden the sharp triplet and quartet splitting patterns of the C1 and C2 protons.

Step 3: Tuning, Matching, and Shimming

  • Action: Automatically tune and match the probe to the 1H frequency. Lock onto the D2O deuterium signal and execute a 3D gradient shim.

  • Validation: Monitor the lock level. A stable, high lock signal confirms optimal magnetic field homogeneity, ensuring that the J-coupling constants (e.g., the 6.7 Hz coupling between C1 and C2) will be sharply resolved.

Step 4: Acquisition & Processing

  • Action: Acquire the 1D 1H spectrum using a standard pulse sequence (e.g., zg30), 16 scans, and a relaxation delay (D1) of 1.5 seconds. Apply automatic phase and baseline correction.

Part 4: Workflow Visualization

NMR_Workflow N1 1. Sample Preparation (But-3-en-1-amine HBr) N2 2. Solvent Addition (0.6 mL D2O + TSP) N1->N2 Weigh 10-15 mg N3 3. H/D Exchange (Spontaneous ND3+ Formation) N2->N3 Dissolve N4 4. 1H NMR Acquisition (400 MHz, 298 K) N3->N4 Transfer to NMR Tube N5 5. Spectral Validation (Phase & Baseline Correction) N4->N5 Process FID

Self-validating 1H NMR workflow for but-3-en-1-amine hydrobromide in D2O.

References

1.[3] Title: A Convenient Synthesis of 3-Butenylamine - ResearchGate Source: researchgate.net URL: 2.[1] Title: 3-Buten-1-amine | C4H9N | CID 443732 - PubChem - NIH Source: nih.gov URL: 3.[2] Title: Synthesis of azabicycles via cascade aza-Prins reactions: accessing the indolizidine and quinolizidine cores - University of Greenwich Source: gre.ac.uk URL:

Sources

Validation

Validating the Purity of Homoallylamine Hydrobromide: A Comparative Guide to HPLC Methodologies

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying small, highly polar aliphatic amines. Homoallylamine hydrobromide (3-buten-1-amine hydrobromide) represents a "perfect st...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying small, highly polar aliphatic amines. Homoallylamine hydrobromide (3-buten-1-amine hydrobromide) represents a "perfect storm" of chromatographic challenges. It is a highly polar, low-molecular-weight compound that elutes in the void volume of standard reversed-phase (RP) columns. Furthermore, it lacks a conjugated chromophore—its isolated terminal alkene provides only weak UV absorbance near 195–205 nm. To complicate matters, the bromide counterion absorbs strongly in this exact low-UV range, heavily masking the active pharmaceutical ingredient (API) signal[1].

To establish a self-validating purity assay, we must move beyond standard RP-HPLC-UV. This guide objectively compares three viable analytical modalities and provides a field-proven, step-by-step framework for the optimal approach.

Comparative Analysis of HPLC Modalities

When validating the purity of homoallylamine hydrobromide, the analytical strategy must address both retention (polarity) and detection (lack of chromophore). Here is how the three primary methodologies compare:

Method A: Pre-Column Derivatization RP-HPLC-UV/FLD

This classical approach utilizes reagents like 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or Dansyl chloride to tag the primary amine[2].

  • Causality: The derivatization adds a bulky, hydrophobic aromatic ring, shifting the retention mechanism to standard C18 reversed-phase while simultaneously introducing a strong UV/Fluorescence chromophore[3].

  • Drawbacks: The reaction requires strict pH control, extended sample preparation time, and risks artifact formation (e.g., incomplete derivatization or reagent peak interference). It also fails to quantify the bromide counterion.

Method B: Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC)

This method employs alkyl sulfonates (e.g., 1-octanesulfonic acid) in the mobile phase.

  • Causality: The anionic sulfonate pairs with the protonated homoallylamine cation, creating a neutral, hydrophobic complex that retains well on a C18 column[1].

  • Drawbacks: IP reagents permanently alter the stationary phase, requiring dedicated columns. Furthermore, non-volatile IP reagents are strictly incompatible with Mass Spectrometry (MS) and Charged Aerosol Detection (CAD), forcing reliance on poor low-wavelength UV detection.

Method C: HILIC with Charged Aerosol Detection (HILIC-CAD)

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with CAD is the modern gold standard for this molecule[4][5].

  • Causality: HILIC utilizes a polar stationary phase (e.g., bare silica or zwitterionic) and a high-organic mobile phase. The polar amine partitions into the water-enriched layer on the silica surface, providing excellent retention[6]. CAD is a universal, mass-sensitive detector that measures any non-volatile analyte by nebulizing the eluent and applying a charge to the resulting aerosol particles[7].

  • The Self-Validating Advantage: Because CAD response is independent of optical properties, it yields a uniform response for non-volatile species. This allows us to chromatographically separate the homoallylamine cation from the bromide anion and quantify both simultaneously, ensuring the mass balance of the salt perfectly aligns with its theoretical stoichiometry.

Quantitative Performance Comparison
ParameterPre-Column Deriv. (RP-HPLC)Ion-Pairing RP-HPLCHILIC-CAD (Recommended)
Retention Mechanism Hydrophobic (C18)Hydrophobic Ion-Pair ComplexHydrophilic Partitioning
Detection Mode UV (e.g., 254 nm) or FLDUV (205 nm)Charged Aerosol (Universal)
Sample Prep Complexity High (Derivatization required)Low (Direct injection)Low (Direct injection)
LOD / LOQ ~0.05 µg/mL / 0.15 µg/mL~5.0 µg/mL / 15.0 µg/mL~0.5 µg/mL / 1.5 µg/mL
MS Compatibility Yes (but rarely needed)No (Non-volatile buffers)Yes (Volatile buffers used)
Counterion Analysis No (Bromide lost in void)No (Masked by UV cut-off)Yes (Simultaneous quantitation)

Method Selection Logic

MethodSelection Start Homoallylamine HBr Analytical Challenge Q1 Is MS compatibility required? Start->Q1 Q2 Is high-throughput direct analysis needed? Q1->Q2 No HILIC HILIC-CAD / MS (Direct Analysis) Q1->HILIC Yes Deriv Pre-Column Deriv. (RP-HPLC-UV/FLD) Q2->Deriv No, sub-ppm LOD needed Q2->HILIC Yes IP Ion-Pairing RP-HPLC (UV) Q2->IP No, standard QC

Decision tree for selecting the optimal HPLC modality for aliphatic amine salts.

Recommended Protocol: Self-Validating HILIC-CAD Workflow

To ensure scientific integrity, this protocol is designed as a self-validating system . By utilizing CAD, we separate and quantify both the homoallylamine cation and the bromide anion. If the molar ratio of the integrated peak areas deviates from 1:1 (accounting for CAD response factors), the system immediately flags a potential degradation event, co-eluting impurity, or sample preparation error.

Step 1: Reagent & Mobile Phase Preparation
  • Causality of Buffer Choice: We use Ammonium Formate (pH 3.0). The acidic pH ensures the primary amine of homoallylamine (

    
    ) remains fully protonated (
    
    
    
    ), maximizing polar retention on the HILIC phase[6]. Ammonium formate is fully volatile, which is a strict requirement to prevent massive background noise in the CAD[7].
  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile (ACN).

Step 2: Chromatographic & Detector Conditions
  • Column: Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 150 x 4.6 mm, 5 µm). The zwitterionic surface provides simultaneous electrostatic repulsion and attraction, yielding superior peak shape for small ions compared to bare silica[8].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Gradient Program:

    • 0.0 - 2.0 min: 90% B (Isocratic hold to focus the polar analyte)

    • 2.0 - 10.0 min: 90% B to 50% B (Increasing water drives the elution of the strongly retained amine)

    • 10.0 - 12.0 min: 50% B (Wash phase)

    • 12.0 - 20.0 min: 90% B (Re-equilibration—critical in HILIC to rebuild the aqueous hydration layer).

  • CAD Settings: Evaporation temperature set to 35°C (homoallylamine is semi-volatile as a free base, but the formate salt formed in the aerosol is stable at this temperature). Data collection rate at 10 Hz[7].

Step 3: Sample Preparation
  • Diluent: 80% ACN / 20% Water.

  • Causality: In HILIC, injecting a sample in a highly aqueous diluent disrupts the stationary phase's water layer, causing severe peak fronting or splitting. The diluent must closely match the initial mobile phase conditions (high organic)[6].

  • Preparation: Accurately weigh 10.0 mg of Homoallylamine HBr and dissolve in 10.0 mL of diluent (1.0 mg/mL). Sonicate for 5 minutes.

Step 4: System Suitability & Self-Validation Execution
  • Inject Blank: Confirm no interfering peaks at the retention times of homoallylamine or bromide.

  • Inject Standard: The chromatogram will yield two distinct peaks: Bromide (eluting earlier due to lower polarity) and Homoallylamine (eluting later due to strong interaction with the zwitterionic phase).

  • Self-Validation Check (Mass Balance): Calculate the mass fraction of the API peak versus the counterion peak. Because CAD provides a near-universal response for non-volatiles, the area ratio should closely reflect the mass ratio of the cation (72.13 g/mol ) to the anion (79.90 g/mol ). A deviation of >5% indicates an issue with salt stoichiometry or a co-eluting invisible impurity.

HILICWorkflow Prep Sample Prep (Diluent: 80% ACN) SST System Suitability (Resolution > 2.0) Prep->SST Chrom HILIC Separation (Gradient Elution) SST->Chrom Detect CAD Detection (Nebulization & Charge) Chrom->Detect Valid Self-Validation (Mass Balance Check) Detect->Valid

Self-validating HILIC-CAD workflow ensuring strict mass balance and stoichiometric verification.

References

Sources

Comparative

X-ray diffraction patterns of but-3-en-1-amine based perovskite films

X-Ray Diffraction Patterns of But-3-en-1-amine Based Perovskite Films: A Comparative Guide to Topotactic Halogen Capture Executive Summary Two-dimensional (2D) organic-inorganic hybrid perovskites have emerged as highly...

Author: BenchChem Technical Support Team. Date: March 2026

X-Ray Diffraction Patterns of But-3-en-1-amine Based Perovskite Films: A Comparative Guide to Topotactic Halogen Capture

Executive Summary

Two-dimensional (2D) organic-inorganic hybrid perovskites have emerged as highly tunable platforms for optoelectronics and chemical sensing. While standard aliphatic spacer cations like butylammonium (BA) provide structural stability, substituting them with but-3-en-1-amine (BEA) introduces a reactive terminal alkene into the organic sub-lattice. This guide provides an authoritative, comparative analysis of the X-ray diffraction (XRD) patterns of BEA-based perovskite films, specifically focusing on their unique ability to undergo topotactic expansion during selective halogen capture.

Mechanistic Overview: The Causality of Topotactic Expansion

In standard 2D Ruddlesden-Popper perovskites, such as


, the organic layers are chemically inert and interact primarily via van der Waals forces. However, utilizing the but-3-en-1-ammonium cation (

) fundamentally changes the chemical reactivity of the film[1].

When a pristine


 film is exposed to halogen vapors (such as 

or

), the terminal double bonds undergo an electrophilic addition reaction, converting the alkene into a bulky dihaloalkane (e.g., forming

). Because the inorganic

octahedral layers are highly flexible, they can accommodate this massive steric increase without breaking the long-range crystalline order[2]. This phenomenon—known as a topotactic transition—results in a dramatic expansion of the crystallographic c-axis. By monitoring the shift of the (00l) reflections in the XRD pattern, researchers can directly quantify the chemisorption of halogens in real-time[3].

Comparative XRD Performance & Structural Analysis

To objectively evaluate the structural performance of BEA-based perovskites, we compare the pristine


 film against its inert aliphatic counterpart, 

, and its brominated state,

.

Table 1: Comparative Crystallographic Data for 2D Lead Bromide Perovskites

Perovskite MaterialSpacer CationStatec-axis Length (Å)Unit Cell Volume (ų)Reactivity to

Gas

ButylammoniumPristine~13.80~830.0Inert (No topotactic shift)

But-3-en-1-ammoniumPristine13.39906.6Highly Reactive

3,4-dibromobutylammoniumHalogenated16.591110.6N/A (Saturated)

Data synthesized from Smith et al. (2015)[2] and Saparov et al. (2016)[1].

Key Takeaways from XRD Data:

  • Baseline Contraction: The pristine

    
     exhibits a slightly shorter c-axis compared to 
    
    
    
    . This is due to the
    
    
    hybridization of the terminal alkene, which restricts the conformational flexibility of the carbon chain.
  • Massive Topotactic Expansion: Upon exposure to

    
    , the c-axis expands by 3.2 Š(a 23.9% increase) , and the unit cell volume increases by 204 ų (22.5%) [2]. In an XRD pattern, this manifests as a significant shift of the primary (002) reflection to a much lower 
    
    
    
    angle, confirming the elongation of the interlayer d-spacing.
  • Crystallinity Retention: Unlike physisorption in porous metal-organic frameworks (MOFs), this chemisorption occurs in a nonporous solid. The sharp (00l) peaks in the post-reaction XRD pattern prove that the inorganic framework remains intact despite the severe atomic rearrangement[3].

Visualizing the Topotactic Transformation

TopotacticWorkflow cluster_0 XRD Observable Changes A Pristine (BEA)₂PbBr₄ (Terminal Alkene) B Halogen Exposure (Br₂ or I₂ Vapor) A->B Gas-Solid Reaction C Electrophilic Addition (C=C Bond Cleavage) B->C Chemisorption D Halogenated Phase (BEA-X₂)₂PbBr₄ C->D c-axis expansion (+3.2 Å for Br₂) E Lower 2θ Angle Increased d-spacing D->E Shift in (00l)

Topotactic halogen capture in BEA-perovskites and its direct impact on XRD d-spacing.

Experimental Protocol: Synthesis and In-Situ XRD Validation

To ensure a self-validating system, the following protocol outlines the synthesis of highly oriented


 films and the methodology for tracking the topotactic transition via XRD.

Step 1: Precursor Solution Preparation

  • Synthesize but-3-en-1-ammonium bromide (BEA·HBr) by reacting but-3-en-1-amine with aqueous hydrobromic acid (HBr) at 0 °C, followed by lyophilization.

  • Dissolve stoichiometric amounts of BEA·HBr and

    
     (2:1 molar ratio) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.5 M concentration.
    
  • Stir at 60 °C for 2 hours until the solution is completely clear.

Step 2: Thin Film Deposition

  • Clean glass substrates via sequential sonication in acetone and isopropanol, followed by 15 minutes of UV-Ozone treatment.

  • Spin-coat the precursor solution onto the substrates at 3000 rpm for 30 seconds in a nitrogen-filled glovebox.

  • Anneal the films at 100 °C for 15 minutes to drive off the DMF solvent and crystallize the 2D perovskite phase.

Step 3: Baseline XRD Measurement

  • Mount the pristine film in a standard X-ray diffractometer (Cu K

    
     radiation, 
    
    
    
    Å).
  • Scan from

    
     to 
    
    
    
    . The pattern should be dominated by intense, periodic (00l) reflections (e.g., (002), (004), (006)), confirming a highly oriented 2D layered structure parallel to the substrate.

Step 4: Vapor Exposure and Post-Reaction XRD

  • Place the film in a sealed glass chamber containing a small vial of liquid bromine (

    
    ) or solid iodine (
    
    
    
    ) to create a saturated halogen vapor environment.
  • Expose for 60 minutes at room temperature. The film color will visibly shift as the reaction proceeds.

  • Re-measure the XRD pattern. Validate the success of the topotactic reaction by observing the emergence of a new set of (00l) peaks at lower

    
     angles, corresponding to the expanded unit cell of 
    
    
    
    .

ProtocolWorkflow Step1 1. Precursor Preparation Mix BEA·HBr + PbBr₂ in DMF Step2 2. Film Deposition Spin-coating & Annealing at 100°C Step1->Step2 Step3 3. Baseline XRD Record pristine (00l) reflections Step2->Step3 Step4 4. Vapor Exposure Expose film to Br₂/I₂ in sealed chamber Step3->Step4 Step5 5. Post-Reaction XRD Measure expanded c-axis lattice Step4->Step5

Step-by-step workflow for the synthesis and XRD validation of BEA-based perovskite films.

References

  • Saparov, B., & Mitzi, D. B. (2016). "Organic–Inorganic Perovskites: Structural Versatility for Functional Materials Design." Chemical Reviews, ACS Publications.[Link]

  • Smith, M. D., Jaffe, A., Dohner, E. R., Lindenberg, A. M., & Karunadasa, H. I. (2015). "Post-synthetic halide conversion and selective halogen capture in hybrid perovskites." Chemical Science, RSC Publishing.[Link]

Sources

Validation

A Senior Application Scientist's Guide to Spectroscopic Identification of But-3-en-1-amine Reaction Byproducts

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is paramount. Undesired byproducts can significantly impact biological activity, safety profiles, and overall...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is paramount. Undesired byproducts can significantly impact biological activity, safety profiles, and overall research outcomes. This guide provides an in-depth comparison of spectroscopic techniques for the identification of common byproducts in reactions involving but-3-en-1-amine, a versatile building block in organic synthesis. We will delve into the causality behind byproduct formation and present validated experimental protocols for their unambiguous identification.

Understanding Byproduct Formation in But-3-en-1-amine Reactions

But-3-en-1-amine's bifunctionality, possessing both a primary amine and a terminal alkene, makes it susceptible to a variety of side reactions. The nucleophilic nature of the amine and the reactivity of the double bond are the primary drivers of byproduct formation.

A common reaction involving primary amines is alkylation. However, this process is often difficult to control and can lead to a mixture of products.[1][2] The initially formed secondary amine can compete with the primary amine for the alkylating agent, leading to the tertiary amine and even the quaternary ammonium salt.[3]

Byproduct_Formation

Another frequent side reaction is acylation, where the primary amine reacts with acylating agents like acid chlorides or anhydrides to form an amide.[4][5]

Acylation_Reaction

Furthermore, primary amines can react with aldehydes and ketones to yield imines.[6][7] The presence of carbonyl compounds as impurities or reactants can lead to the formation of these imine byproducts.

Spectroscopic Fingerprints: A Comparative Analysis

A multi-spectroscopic approach is essential for the unambiguous identification of but-3-en-1-amine and its potential byproducts. The following sections compare the utility of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) in this context.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information at the atomic level. Both ¹H and ¹³C NMR are invaluable for identifying byproducts.

¹H NMR:

  • But-3-en-1-amine (Starting Material): Will exhibit characteristic signals for the vinyl protons (~5.0-6.0 ppm), two methylene groups, and the NH₂ protons. The NH₂ protons often appear as a broad singlet, and their chemical shift is concentration-dependent.[8]

  • N-Alkylated Byproducts: The appearance of new signals corresponding to the alkyl group protons is a clear indicator. For instance, an N-ethyl group would show a quartet and a triplet. The protons on the carbon adjacent to the nitrogen will also experience a downfield shift.[9]

  • N-Acylated Byproducts: A downfield shift of the protons on the carbon adjacent to the nitrogen is expected. A new singlet for the acetyl methyl group will appear around 2.0 ppm if an acetyl group is introduced. The NH proton will now be coupled to the adjacent CH₂ group, appearing as a triplet.

  • Imine Byproducts: The formation of an imine will result in the disappearance of the NH₂ signal and the appearance of a new signal for the imine proton (R-CH=N-) in the downfield region.

¹³C NMR:

  • But-3-en-1-amine (Starting Material): Shows four distinct signals for the four carbon atoms.

  • N-Alkylated Byproducts: New signals for the alkyl carbons will be present. The carbon atom bonded to the nitrogen will shift downfield upon alkylation.[8]

  • N-Acylated Byproducts: The most significant change is the appearance of a carbonyl carbon signal in the 170-180 ppm region.

  • Imine Byproducts: A new signal for the imine carbon (C=N) will appear in the 160-170 ppm range.

Compound Key ¹H NMR Signals (δ, ppm) Key ¹³C NMR Signals (δ, ppm)
But-3-en-1-amine ~5.8 (m, 1H, -CH=), ~5.0 (m, 2H, =CH₂), ~2.7 (t, 2H, -CH₂-N), ~2.2 (q, 2H, -CH₂-C=), ~1.2 (br s, 2H, -NH₂)~138 (-CH=), ~115 (=CH₂), ~42 (-CH₂-N), ~37 (-CH₂-C=)
N-Ethyl-but-3-en-1-amine ~5.8 (m, 1H, -CH=), ~5.0 (m, 2H, =CH₂), ~2.6 (m, 4H, -CH₂-N-), ~2.2 (q, 2H, -CH₂-C=), ~1.1 (t, 3H, -CH₃)~138 (-CH=), ~115 (=CH₂), ~49 (-CH₂-N-), ~44 (N-CH₂-), ~37 (-CH₂-C=), ~15 (-CH₃)
N-(But-3-en-1-yl)acetamide ~5.8 (m, 1H, -CH=), ~5.0 (m, 2H, =CH₂), ~3.2 (q, 2H, -CH₂-N), ~2.2 (q, 2H, -CH₂-C=), ~1.9 (s, 3H, -COCH₃), ~5.5 (br t, 1H, -NH-)~170 (C=O), ~137 (-CH=), ~116 (=CH₂), ~40 (-CH₂-N), ~35 (-CH₂-C=), ~23 (-COCH₃)

Table 1: Comparison of characteristic ¹H and ¹³C NMR chemical shifts for But-3-en-1-amine and potential byproducts.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive technique for identifying functional groups.

  • But-3-en-1-amine (Starting Material): A primary amine exhibits two N-H stretching bands in the 3300-3500 cm⁻¹ region.[9] It will also show a C=C stretching vibration around 1640 cm⁻¹.

  • N-Alkylated Byproducts (Secondary Amine): A secondary amine shows only one N-H stretching band in the 3300-3500 cm⁻¹ region.[8] This provides a clear distinction from the starting material. A tertiary amine will lack any N-H stretch.

  • N-Acylated Byproducts: The most prominent new feature is a strong C=O stretching band for the amide group, typically appearing around 1650 cm⁻¹. The N-H stretch of the amide will be present around 3300 cm⁻¹.

  • Imine Byproducts: The N-H stretching bands will disappear, and a new C=N stretching band will appear in the 1690-1640 cm⁻¹ region.

Compound Key FT-IR Absorptions (cm⁻¹)
But-3-en-1-amine 3300-3500 (N-H stretch, two bands), ~1640 (C=C stretch)
N-Alkyl-but-3-en-1-amine 3300-3500 (N-H stretch, one band), ~1640 (C=C stretch)
N,N-Dialkyl-but-3-en-1-amine No N-H stretch, ~1640 (C=C stretch)
N-(But-3-en-1-yl)acetamide ~3300 (N-H stretch), ~1650 (C=O stretch, strong), ~1640 (C=C stretch)

Table 2: Comparison of key FT-IR vibrational frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

  • But-3-en-1-amine (Starting Material): As a compound with one nitrogen atom, it will have a molecular ion peak at an odd m/z value (m/z = 71).[10] A characteristic fragmentation is the alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom, leading to a stable iminium ion.[11] For but-3-en-1-amine, this would result in a fragment at m/z 30 ([CH₂=NH₂]⁺).

  • N-Alkylated Byproducts: The molecular ion peak will increase by the mass of the added alkyl group(s). The alpha-cleavage will still be a major fragmentation pathway, but the resulting fragment ion will have a higher mass.

  • N-Acylated Byproducts: The molecular weight will increase by the mass of the acyl group. Fragmentation may involve cleavage of the amide bond.

  • Imine Byproducts: The molecular ion peak will correspond to the combined mass of the but-3-en-1-amine and the carbonyl compound minus the mass of water.

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)
But-3-en-1-amine 7130 ([CH₂=NH₂]⁺)
N-Ethyl-but-3-en-1-amine 9958 ([CH₂=NHEt]⁺)
N-(But-3-en-1-yl)acetamide 11343 ([CH₃CO]⁺), 70 ([M-CH₃CO]⁺)

Table 3: Comparison of molecular ions and key fragment ions.

Experimental Protocols

Sample Preparation for Spectroscopic Analysis
  • Reaction Quenching and Work-up: Ensure the reaction is completely quenched. Perform a standard aqueous work-up to remove any water-soluble reagents and byproducts.

  • Solvent Removal: Carefully remove the organic solvent under reduced pressure.

  • Crude Sample Analysis: A small aliquot of the crude reaction mixture should be analyzed by TLC or GC-MS to get a preliminary idea of the number of components.

  • Purification: If necessary, purify the desired product from the byproducts using column chromatography or distillation.

  • Sample for Analysis:

    • NMR: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • FT-IR: For liquid samples, a thin film can be prepared between two NaCl or KBr plates. For solid samples, a KBr pellet or a Nujol mull can be prepared.

    • GC-MS: Dilute a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

Spectroscopic Analysis Workflow

Analytical_Workflow

Conclusion

The comprehensive spectroscopic analysis of reaction mixtures containing but-3-en-1-amine is crucial for ensuring product purity and understanding reaction mechanisms. By leveraging the complementary information provided by NMR, FT-IR, and Mass Spectrometry, researchers can confidently identify and characterize unwanted byproducts. This guide provides a systematic framework and the necessary comparative data to streamline this analytical process, ultimately contributing to the development of robust and reliable synthetic methodologies.

References

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  • da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(42), 23781-23790. [Link]

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  • Chemistry Steps. (2020, April 15). Preparation of Amines. Retrieved from [Link]

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  • Khan Academy. (2024, December 31). Reaction of amines with nitrous acid | Amines | Class 12 | Chemistry. Retrieved from [Link]

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